HaXS8
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C35H43ClF4N6O8 |
|---|---|
Molekulargewicht |
787.2 g/mol |
IUPAC-Name |
N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-2-[4-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2,3,5,6-tetrafluorophenoxy]acetamide |
InChI |
InChI=1S/C35H43ClF4N6O8/c36-9-3-1-2-4-10-48-11-12-49-13-14-50-15-16-51-17-18-52-31-26(37)28(39)32(29(40)27(31)38)53-21-25(47)42-19-23-5-7-24(8-6-23)20-54-34-30-33(44-22-43-30)45-35(41)46-34/h5-8,22H,1-4,9-21H2,(H,42,47)(H3,41,43,44,45,46) |
InChI-Schlüssel |
OHHUCZCSUXJJFO-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
HaXS8: An In-depth Technical Guide to a Covalent Heterodimerization System
For Researchers, Scientists, and Drug Development Professionals
Abstract
HaXS8 is a synthetic, cell-permeable small molecule designed to induce the covalent and irreversible dimerization of proteins tagged with HaloTag and SNAP-tag. This powerful chemogenetic tool offers precise temporal and dose-dependent control over protein-protein interactions within living cells. Its mechanism relies on the bifunctional nature of the this compound molecule, which contains a chloroalkane moiety that specifically and covalently binds to the active site of HaloTag, and an O6-benzylguanine (BG) group that reacts with the SNAP-tag. This forced proximity of tagged proteins enables the reconstitution of split proteins, the activation of signaling pathways, and the controlled induction of cellular processes. This guide provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its application, and a summary of relevant quantitative data.
Core Concepts: this compound and its Mechanism of Action
This compound is a chemical inducer of dimerization (CID) that facilitates a stable, covalent linkage between two proteins of interest (POIs), each fused to a specific protein tag: HaloTag and SNAP-tag.[1][2] The molecule itself is composed of three key parts: a chloroalkane substrate for HaloTag, an O6-benzylguanine substrate for SNAP-tag, and a linker module that ensures cell permeability.[3][4][5]
The reaction is highly specific and occurs under physiological conditions. The chloroalkane group forms an irreversible covalent bond with a modified dehalogenase pocket in the HaloTag protein.[2] Simultaneously, the O6-benzylguanine moiety forms a stable thioether bond with a cysteine residue in the engineered O6-alkylguanine-DNA alkyltransferase, known as the SNAP-tag.[2] This dual reactivity results in the formation of a stable ternary complex: HaloTag-PO1-HaXS8-SNAP-tag-PO2.
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Quantitative Data Summary
The following tables summarize key quantitative parameters related to the use of this compound in cellular systems.
| Parameter | Value | Cell Line | Reference |
| Effective Concentration | As low as 50 nM | HeLa | [1] |
| Maximal response at 200 nM - 1 µM | HEK293FT | [5] | |
| Saturated Dimerization | 0.5 µM | HEK293T | |
| Dimerization Kinetics | Highest rates at 10-15 min | HEK293T | |
| Dimerization observed in as little as 24 minutes | HEK293FT | [5] | |
| PI3K/mTOR Activation | 0.5 µM for 40 min | HEK293 | [1] |
Table 1: In Vitro Efficacy and Kinetics of this compound.
| Property | Value | Reference |
| Molecular Formula | C35H43ClF4N6O8 | |
| Molecular Weight | 787.2 g/mol | |
| Solubility | Soluble to 100 mM in DMSO |
Table 2: Physicochemical Properties of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
General Cell Culture and Transfection
-
Cell Culture: HEK293FT cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a humidified 5% CO2 incubator.
-
Transfection: For a 24-well plate, seed ~5x10^4 cells per well 18-24 hours prior to transfection to achieve 50-70% confluency. Transfect cells with plasmids encoding the HaloTag and SNAP-tag fusion proteins using a lipid-based transfection reagent like Lipofectamine 3000, following the manufacturer's instructions. Typically, a 1:1 ratio of the HaloTag and SNAP-tag plasmids is used.
Western Blot Analysis of this compound-Induced Dimerization
This protocol is designed to visualize the covalent dimerization of HaloTag and SNAP-tag fusion proteins following this compound treatment.
-
Cell Treatment: 24 hours post-transfection, treat the cells with the desired concentration of this compound (e.g., 0-1 µM) for the specified duration (e.g., 1 hour).
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors to each well.
-
Incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against one of the fusion partners (e.g., anti-HA or anti-FLAG if the proteins are tagged) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The dimerized product will appear as a higher molecular weight band.
-
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This compound-Inducible Split-Transcription Factor System with Flow Cytometry Readout
This assay allows for the quantification of gene expression driven by the this compound-induced reconstitution of a split transcription factor.[5]
-
Constructs:
-
Plasmid 1: DNA-binding domain (e.g., Gal4) fused to SNAP-tag.
-
Plasmid 2: Transcriptional activation domain (e.g., VP64) fused to HaloTag.
-
Reporter Plasmid: A fluorescent protein (e.g., mCherry) under the control of a promoter recognized by the DNA-binding domain (e.g., UAS promoter).
-
-
Transfection: Co-transfect HEK293FT cells with the three plasmids described above.
-
This compound Treatment: 24 hours post-transfection, treat the cells with a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for 24 hours.
-
Flow Cytometry Analysis:
-
Harvest the cells by trypsinization and resuspend in FACS buffer (PBS with 2% FBS).
-
Analyze the cells on a flow cytometer capable of detecting the fluorescent reporter protein.
-
Gate on the live, single-cell population.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity of the positive population for each this compound concentration.
-
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This compound-Inducible Split-Cre Recombinase Assay
This protocol describes how to use this compound to induce Cre-mediated recombination.[5]
-
Constructs:
-
Plasmid 1: N-terminal fragment of Cre recombinase fused to SNAP-tag.
-
Plasmid 2: C-terminal fragment of Cre recombinase fused to HaloTag.
-
Reporter Plasmid: A "Cre-switch" reporter plasmid (e.g., loxP-STOP-loxP-GFP), where a fluorescent protein is expressed only after Cre-mediated excision of a stop cassette.
-
-
Transfection: Co-transfect HEK293T cells with the three plasmids.
-
This compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound for 48 hours to allow for recombination and reporter expression.
-
Analysis: Analyze the percentage of GFP-positive cells by flow cytometry or fluorescence microscopy.
This compound-Induced Caspase-9 Dimerization and Apoptosis Assay
This assay demonstrates the induction of apoptosis through the this compound-mediated dimerization of a split caspase-9.[5]
-
Constructs:
-
Plasmid 1: Caspase-9 fused to SNAP-tag.
-
Plasmid 2: Caspase-9 fused to HaloTag.
-
-
Transfection: Co-transfect HEK293T cells with both plasmids.
-
This compound Treatment: 24 hours post-transfection, treat the cells with this compound (e.g., 1 µM) for a time course (e.g., 6, 12, 24 hours).
-
Apoptosis Analysis:
-
Caspase Activity Assay: Measure caspase-9 activity using a luminogenic or fluorogenic substrate (e.g., containing the LEHD sequence).
-
Annexin V Staining: Stain the cells with Annexin V and a viability dye (e.g., propidium iodide) and analyze by flow cytometry to quantify the percentage of apoptotic cells.
-
Signaling Pathway Application: PI3K/mTOR Activation
This compound can be used to artificially activate the PI3K/mTOR signaling pathway by inducing the translocation of a specific protein domain to the plasma membrane.[1][5]
-
Constructs:
-
A plasma membrane-targeted HaloTag (e.g., fused to a myristoylation signal).
-
The inter-SH2 domain of p85 (the regulatory subunit of PI3K) fused to SNAP-tag.
-
-
This compound Treatment: Treat cells expressing both constructs with this compound (e.g., 0.5 µM for 40 minutes).
-
Western Blot Analysis: Analyze the phosphorylation status of downstream targets of the PI3K/mTOR pathway, such as Akt (at Ser473) and S6 ribosomal protein, by western blot using phospho-specific antibodies. An increase in phosphorylation indicates pathway activation.
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Conclusion
This compound is a versatile and robust tool for the chemical induction of protein dimerization. Its covalent and irreversible nature provides a stable system for studying a wide range of cellular processes with high temporal and dose-dependent control. The experimental protocols provided in this guide offer a starting point for researchers to implement this technology in their own studies, from basic validation of dimerization to more complex applications in signal transduction and the control of cellular fate. As the field of chemogenetics continues to expand, tools like this compound will undoubtedly play a crucial role in dissecting the intricate molecular mechanisms that govern cellular function.
References
- 1. Developing HaloTag and SNAP‐Tag Chemical Inducers of Dimerization to Probe Receptor Oligomerization and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometric reporter assays provide robust functional analysis of signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Split-Cre Complementation Restores Combination Activity on Transgene Excision in Hair Roots of Transgenic Tobacco | PLOS One [journals.plos.org]
- 4. Dimer formation drives the activation of the cell death protease caspase 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
HaXS8 chemical properties and structure
An In-depth Technical Guide to HaXS8: A Chemical Inducer of Protein Dimerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic, cell-permeable small molecule that functions as a chemical inducer of dimerization (CID). It is specifically designed to covalently and irreversibly crosslink two proteins of interest that have been respectively tagged with a SNAP-tag and a HaloTag. This powerful tool allows for the precise control of protein-protein interactions within a cellular context, enabling researchers to manipulate a variety of biological processes with temporal and dose-dependent accuracy. This guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound.
Chemical Properties and Structure
This compound is a bifunctional molecule composed of three key components: an O6-benzylguanine moiety that serves as a substrate for the SNAP-tag, a chloroalkane group that acts as a substrate for the HaloTag, and a flexible linker that connects these two reactive groups. The covalent nature of the bonds formed with both tags ensures a stable and irreversible dimerization of the target proteins.[1][2]
The full chemical name for this compound is N-[[4-[[(2-Amino-9-H-purin-6-yl)oxy]methyl]phenyl]methyl]-2-[4-[(18-chloro-3,6,9,12-tetraoxaoctadec-1yl)oxy]-2,3,5,6-tetrafluorophenoxy]acetamide.[3]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C35H43ClF4N6O8 | [4][5] |
| Molecular Weight | 787.2 g/mol | [4][5] |
| CAS Number | 2080306-25-6 | [4][5] |
| Solubility | Soluble up to 100 mM in DMSO | [4][5] |
| Storage | Store at -20°C | [4][5] |
| Purity | ≥90% | [4][5] |
Mechanism of Action
The functionality of this compound is predicated on the specific and covalent reaction of its two ends with their respective protein tags. The O6-benzylguanine portion of this compound irreversibly binds to the SNAP-tag, while the chloroalkane end reacts with the HaloTag. When two proteins of interest are fused to these tags, the addition of this compound brings them into close proximity and locks them together. This induced dimerization can be used to trigger a variety of cellular events that are dependent on protein-protein interactions.
References
A Technical Guide to HaXS8-Induced Protein Dimerization
Executive Summary: This document provides a comprehensive technical overview of the principles and applications of HaXS8, a chemically-induced protein dimerization system. This compound is a cell-permeable, bifunctional small molecule designed to covalently and irreversibly crosslink proteins fused to SNAP-tag and HaloTag domains.[1][2][3] This system offers precise temporal and dose-dependent control over protein-protein interactions, enabling researchers to study and manipulate a wide range of cellular processes. We will explore the core molecular mechanism, detail its diverse applications in synthetic biology and cell signaling, present quantitative data, provide standardized experimental protocols, and discuss the advantages and limitations of this powerful technology.
Core Principle of this compound Action
Chemically Inducible Dimerization (CID) systems are essential tools for regulating protein interactions to control cellular functions.[2] The this compound system is a distinct CID platform that leverages the specific and covalent reactivity of two widely-used protein tags, SNAP-tag and HaloTag, with a synthetic heterodimerizer molecule, this compound.[2][3]
Molecular Mechanism
The this compound molecule is engineered with three key components: an O6-benzylguanine substrate for SNAP-tag, a chloroalkane substrate for HaloTag, and a central core module that ensures cell permeability.[2][4] The dimerization process is a two-step covalent reaction:
-
SNAP-tag Reaction: The O6-benzylguanine moiety of this compound forms a covalent thioether bond with the SNAP-tag fusion protein.
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HaloTag Reaction: The chloroalkane moiety of this compound forms a covalent ester bond with a specific aspartate residue in the active site of the HaloTag fusion protein.
When two proteins of interest (POI) are genetically fused to SNAP-tag and HaloTag respectively, the addition of this compound brings them into forced proximity, resulting in a stable, covalently-linked heterodimer.[2] This dimerization is irreversible, a key feature that distinguishes it from many other CID systems.[1][2]
Key Features
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Specificity: this compound reacts selectively with SNAP-tag and HaloTag, ensuring minimal off-target effects.
-
Irreversibility: The covalent nature of the bonds results in a highly stable protein complex, which is advantageous for applications where a sustained effect is desired.[2][4]
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Cell Permeability: this compound readily crosses the cell membrane, enabling the study of intracellular processes.[3][5]
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Orthogonality: The this compound system does not interfere with common signaling pathways, such as the PI3K/mTOR pathway, on its own.[1][2] This allows for the specific activation of engineered pathways without causing widespread cellular disruption.
Applications and Experimental Frameworks
The this compound system has been successfully implemented to control a variety of complex biological functions.
Control of Gene Expression
By splitting a transcription factor (TF) into two domains—a DNA-binding domain (DB) fused to SNAP-tag and an activation domain (AD) fused to HaloTag—gene expression can be placed under the control of this compound. The addition of this compound reconstitutes the TF, initiating transcription of a target reporter gene.[2]
Activation of Signaling Pathways
This compound can be used to trigger signaling cascades by controlling protein localization. For example, recruiting a cytosolic protein containing an SH2 domain (fused to SNAP-tag) to a membrane-anchored protein (fused to HaloTag) can initiate the PI3K/mTOR signaling pathway.[1][2] This method was shown to effectively trigger the phosphorylation of downstream targets like PKB/Akt and mTOR.[1]
Other Applications
-
Split-Enzyme Reconstitution: The activity of split enzymes, such as Cre recombinase, can be restored upon this compound-induced dimerization, enabling control over DNA recombination.[2]
-
Induction of Apoptosis: Dimerizing pro-caspase-9 fused to SNAP-tag and HaloTag triggers its auto-activation and initiates the apoptotic cascade.[2][4]
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Probing Protein Dynamics: this compound has been used as a tool to measure the dynamics of protein lattices, such as in the study of HIV Gag proteins within virus-like particles.[5][6]
Quantitative Data Summary
The efficiency and kinetics of this compound-induced dimerization have been characterized in several studies.
| Parameter | Value | Cell Line | Experimental Context | Reference |
| Dimerization Efficiency | >65% | HeLa | Dimerization of Halo-GFP and SNAP-GFP fusion proteins. | [1] |
| Effective Concentration | As low as 50 nM | HeLa | Significant intracellular dimerization observed. | [1] |
| Signaling Activation | 0.5 µM for 40 min | HEK293 | Rapid cross-linking and activation of PKB/Akt and mTOR. | [1] |
| General Use | 1 µM - 5 µM | Hek293FT, HeLa | Used for split-TF, split-Cre, and Caspase-9 systems. | [2][4][5] |
Detailed Experimental Protocols
General Workflow for Dimerization Analysis
A common method to confirm this compound-induced dimerization is via Western blot, which detects the appearance of a higher molecular weight band corresponding to the dimerized complex.
Protocol: Western Blot Analysis of Dimerization
This protocol is adapted from methodologies used to study SNAP-GFP and Halo-GFP dimerization.[5]
-
Cell Culture and Transfection:
-
Plate HeLa cells in a 6-well plate to achieve ~70% confluency on the day of transfection.
-
Transfect cells with plasmids expressing ProteinA-SNAP-tag and ProteinB-HaloTag using a standard transfection reagent. Include a control group with untransfected cells or single-plasmid transfections.
-
-
This compound Treatment:
-
24 hours post-transfection, prepare a working solution of this compound in cell culture medium from a 10 mM DMSO stock.[2] A typical final concentration is 5 µM.[5]
-
Replace the medium in the wells with the this compound-containing medium. For a negative control, add medium with an equivalent amount of DMSO.
-
Incubate the cells at 37°C for a designated time course (e.g., 15 min, 30 min, 1 hour).[5]
-
-
Protein Extraction and Quantification:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well using RIPA buffer supplemented with protease inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein samples to the same concentration and add Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody targeting one of the fusion proteins or a common tag (e.g., anti-GFP) overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-labeled secondary antibody for 1 hour at room temperature.[5]
-
Wash three times with TBST and detect the bands using an enhanced chemiluminescence (ECL) substrate. The dimerized product should appear at a molecular weight equal to the sum of the two monomeric fusion proteins.[2]
-
Advantages and Limitations
Advantages
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Simple Implementation: The system relies on commercially available reagents (this compound) and commonly used protein tags.[2]
-
High Signal-to-Noise: The covalent nature of the interaction provides a stable and easily detectable signal.
-
Modularity: The SNAP-tag and HaloTag domains can be fused to a wide variety of proteins to control numerous biological processes.
Limitations
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Irreversibility: The primary limitation is the covalent bond, which means the dimerization cannot be easily reversed. The "off" switch for the system depends on the natural degradation of the dimerized protein complex, which can be slow.[2][4]
-
Potential for Steric Hindrance: As with any protein fusion system, the tags may interfere with the function of the protein of interest. Proper placement of the tags (N- or C-terminus) and the use of flexible linkers should be considered.
To address the issue of irreversibility, the this compound system can be combined with other regulatory systems, such as the tetracycline-inducible (Tet-On/Off) system, to provide an additional layer of control over the expression of the fusion proteins themselves.[4]
Conclusion
The this compound-induced dimerization system is a robust and versatile tool for researchers in cell biology, drug development, and synthetic biology. Its ability to covalently force protein-protein interactions with high specificity and temporal control allows for the sophisticated manipulation of cellular pathways, gene expression, and other biological functions. By understanding its core principles, quantitative parameters, and experimental considerations, researchers can effectively leverage this technology to investigate previously inaccessible biological questions.
References
HaXS8 for Cellular Biology Research: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
HaXS8 is a cell-permeable, synthetic chemical inducer of dimerization (CID) that facilitates the rapid, covalent, and irreversible heterodimerization of proteins tagged with SNAP-tag and HaloTag. This small molecule is composed of an O6-benzylguanine moiety, which binds to the SNAP-tag, and a chloroalkane linker that binds to the HaloTag. This technology provides researchers with precise temporal and dose-dependent control over protein-protein interactions in vitro and in living cells. The bio-orthogonality of the SNAP-tag and HaloTag systems ensures minimal interference with endogenous cellular processes.
Applications of the this compound system are extensive and include the induced translocation of proteins to specific cellular compartments, the activation of signaling pathways, and the controlled regulation of gene expression, DNA recombination, and apoptosis. Notably, this compound has been instrumental in activating the PI3K/mTOR pathway without the crosstalk observed with other CIDs like rapamycin. This guide provides a comprehensive overview of the technical details, experimental protocols, and quantitative data associated with the use of this compound in cellular biology research.
Core Mechanism of Action
The fundamental principle of the this compound system is the chemically induced proximity of two proteins of interest (POIs). This is achieved by fusing one POI to a SNAP-tag and the other to a HaloTag. The introduction of this compound crosslinks these tags, bringing the fused proteins into close proximity and thereby enabling their functional interaction.
Quantitative Data
The following tables summarize the key quantitative parameters associated with the use of this compound in various cellular contexts.
Table 1: Dimerization Efficiency and Kinetics
| Parameter | Cell Line | Value | Reference |
| Dimerization Efficiency | HeLa | >65% | [1] |
| Effective Concentration | HeLa | As low as 50 nM | [1] |
| Optimal Concentration (Reporter Assay) | HEK293FT | 200 nM - 1 µM | [2] |
| Time to Detectable Dimerization | HEK293FT | ~30 minutes | [2] |
Table 2: this compound in Signaling and Apoptosis
| Application | Cell Line | Concentration | Incubation Time | Outcome | Reference |
| PI3K/mTOR Pathway Activation | HEK293 | 0.5 µM | 40 minutes | Activation of PKB/Akt and mTOR | [1] |
| Inducible Apoptosis (Caspase-9) | HEK293FT | 1 µM - 5 µM | Overnight | Dose-dependent increase in apoptosis | [2] |
Experimental Protocols
General Reagent Preparation
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This compound Stock Solution: Dissolve this compound (e.g., Tocris, Cat. No. 4991) in DMSO to a stock concentration of 10 mM. Store at -20°C.
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Working Solution: Dilute the 10 mM stock solution in cell culture medium to the desired final concentration immediately before use.
This compound-Inducible Gene Transcription
This protocol describes a split transcription factor system where a DNA-binding domain (DB) is fused to SNAP-tag and a transcriptional activation domain (TA) is fused to HaloTag. Dimerization by this compound reconstitutes the transcription factor, leading to reporter gene expression.
4.2.1 Materials
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HEK293FT cells
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Reporter plasmid (e.g., UAS-H2B-mCherry)
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Expression plasmids: pCMV-DB-SNAP-tag and pCMV-HaloTag-TA
-
Transfection reagent (e.g., FuGENE HD)
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DMEM with 10% FBS
-
Flow cytometer
4.2.2 Method
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Cell Seeding: Seed HEK293FT cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
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Transfection: Co-transfect the cells with the reporter plasmid and the two expression plasmids at a 1:1 ratio for the expression plasmids.
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This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the desired concentration of this compound (e.g., a dose-response from 1 nM to 5 µM). Include a DMSO-only control.
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Incubation: Incubate the cells for 16-24 hours.
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Flow Cytometry Analysis: Harvest the cells, wash with PBS, and analyze for reporter protein expression (e.g., mCherry) using a flow cytometer.
This compound-Inducible Cre Recombinase Activity
This protocol utilizes a split-Cre recombinase system where the N- and C-terminal fragments of Cre are fused to SNAP-tag and HaloTag, respectively. This compound-induced dimerization reconstitutes Cre activity, leading to recombination at loxP sites.
4.3.1 Materials
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HEK293FT reporter cells with a "stoplight" cassette (e.g., dsRed flanked by loxP sites followed by GFP).
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Expression plasmids: pCMV-SNAP-CreN and pCMV-Halo-CreC.
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Transfection reagent.
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DMEM with 10% FBS.
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Flow cytometer.
4.3.2 Method
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Cell Seeding and Transfection: Follow steps 1 and 2 from the transcription protocol, using the split-Cre expression plasmids.
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This compound Treatment: 24 hours post-transfection, treat cells with varying concentrations of this compound.
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Incubation: Incubate for 48-72 hours to allow for recombination and reporter expression.
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Analysis: Analyze the percentage of GFP-positive cells by flow cytometry.
This compound-Inducible Caspase-9-Mediated Apoptosis
This protocol uses this compound to dimerize Caspase-9 fused to SNAP-tag and HaloTag, leading to its activation and subsequent apoptosis.
4.4.1 Materials
-
HEK293FT cells.
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Expression plasmid encoding both SNAP-Casp9 and Halo-Casp9 (e.g., from a bidirectional promoter).
-
Transfection reagent.
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DMEM with 10% FBS.
-
Apoptosis detection reagent (e.g., Annexin V staining kit) or a viability dye.
-
Flow cytometer.
4.4.2 Method
-
Cell Seeding and Transfection: Follow steps 1 and 2 from the transcription protocol, using the Caspase-9 expression plasmid.
-
This compound Treatment: 24 hours post-transfection, treat cells with this compound (e.g., 1 µM and 5 µM).
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Incubation: Incubate for 24-48 hours.
-
Analysis: Stain cells with Annexin V and a viability dye, and analyze by flow cytometry to quantify the apoptotic and dead cell populations.
Signaling Pathway Analysis: PI3K/mTOR Activation
This compound can be used to activate the PI3K/mTOR pathway by inducing the translocation of a key signaling component to the plasma membrane. This is achieved by co-expressing a membrane-anchored SNAP-tag and a HaloTag fused to the inter-SH2 (iSH2) domain of the p85 regulatory subunit of PI3K.
Protocol for PI3K/mTOR Activation Analysis
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Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids encoding a membrane-anchored SNAP-tag and iSH2-HaloTag.
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Serum Starvation: 24 hours post-transfection, serum-starve the cells for 4-6 hours to reduce basal signaling.
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This compound Stimulation: Treat cells with 0.5 µM this compound for 40 minutes.
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Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
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Immunoblotting: Perform SDS-PAGE and western blotting to analyze the phosphorylation status of key downstream targets, such as Akt (p-Akt Ser473) and S6 Kinase (p-S6K Thr389), to confirm pathway activation.
Conclusion
The this compound chemically inducible dimerization system represents a powerful and versatile tool for cellular biology research. Its ability to create covalent and irreversible protein linkages with high specificity and temporal control allows for the precise manipulation of a wide range of cellular processes. This guide provides a foundational understanding and practical protocols for implementing the this compound system to investigate gene expression, enzyme activity, and signal transduction. As research continues, the applications of this compound and similar technologies are poised to further expand our ability to dissect and engineer complex biological systems.
References
introduction to chemically induced dimerization with HaXS8
An In-depth Technical Guide to Chemically Induced Dimerization with HaXS8
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemically Inducers of Dimerization (CIDs) are powerful tools for controlling protein-protein interactions with high spatiotemporal precision, enabling the investigation of complex cellular processes. This guide provides a comprehensive overview of this compound, a cell-permeant chemical dimerizer that facilitates the covalent and irreversible heterodimerization of proteins fused to SNAP-tag and HaloTag domains. We detail the mechanism of action, key applications in signal transduction and synthetic biology, quantitative performance metrics, and detailed experimental protocols. This document serves as a technical resource for researchers aiming to leverage the this compound system for precise control over protein localization, enzymatic activity, and cellular signaling pathways.
Introduction to Chemically Induced Dimerization
The ability to artificially control protein interactions is fundamental to dissecting complex biological networks and engineering novel cellular functions.[1] Chemical Inducers of Dimerization (CIDs) are small molecules that bind to two proteins, bringing them into close proximity. This induced interaction can be used to trigger a wide range of biological events, from activating signaling cascades to controlling gene expression.[1]
The this compound system is a CID platform that utilizes the specific and covalent reaction between two protein tags, SNAP-tag and HaloTag, mediated by the this compound molecule.[2] HaloTag is a modified haloalkane dehalogenase that forms a covalent bond with ligands containing a chloroalkane linker, while SNAP-tag is a modified O⁶-alkylguanine-DNA alkyltransferase that reacts with O⁶-benzylguanine derivatives.[2] this compound is a bifunctional molecule containing both a chloroalkane and an O⁶-benzylguanine moiety, allowing it to act as a highly specific and irreversible crosslinker for proteins fused to these tags.[2]
Mechanism of Action
This compound is a cell-permeable small molecule designed to be biorthogonal, meaning it does not interfere with endogenous cellular processes.[2] Its mechanism relies on the specific and covalent chemistry of its two components.
-
Binding to SNAP-tag : The O⁶-benzylguanine (BG) end of the this compound molecule irreversibly binds to the SNAP-tag fusion protein.
-
Binding to HaloTag : The chloroalkane (HTL) end of this compound covalently binds to the HaloTag fusion protein.
-
Dimer Formation : The result is a stable, covalently linked ternary complex consisting of the SNAP-tag fusion protein, the this compound molecule, and the HaloTag fusion protein.[3]
This covalent linkage makes the dimerization irreversible and easy to monitor via techniques like SDS-PAGE.[3]
References
Unlocking Intracellular Processes: A Technical Guide to HaXS8 Cell Permeability and Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the properties and applications of HaXS8, a potent, cell-permeable chemical inducer of dimerization (CID). This compound provides researchers with precise control over intracellular protein-protein interactions, offering a powerful tool to dissect signaling pathways, control cellular processes, and develop novel therapeutic strategies. This document details its mechanism of action, cell permeability, impact on intracellular functions, and provides experimental frameworks for its application.
Core Mechanism and Properties
This compound is a synthetic, bifunctional small molecule designed to covalently and irreversibly crosslink two separate protein domains: HaloTag and SNAP-tag.[1][2] Its structure incorporates an O6-benzylguanine motif, which serves as a substrate for SNAP-tag, and a chloroalkane, which is a substrate for HaloTag.[2] A core linker module connects these two reactive groups and is optimized to render the entire molecule permeable to the cell membrane.[2][3] This elegant design allows this compound to readily enter living cells and mediate the dimerization of any two proteins of interest that have been genetically fused to HaloTag and SNAP-tag respectively.[3][4] The covalent nature of this linkage results in a stable and long-lasting heterodimerization, which can be easily monitored and quantified.[3]
Quantitative Analysis of this compound-mediated Dimerization
The efficiency of this compound in promoting intracellular protein dimerization has been quantified in various studies. The tables below summarize key quantitative data from experiments conducted in HeLa and HEK293 cell lines.
| Parameter | Cell Line | Concentration | Incubation Time | Result | Reference |
| Dimerization Efficiency | HeLa | 50 nM | Not Specified | Significant intracellular dimerization observed | [1] |
| Dimerization Efficiency | HeLa | Not Specified | Not Specified | >65% of Halo-GFP and SNAP-GFP fusion proteins dimerized | [1] |
| Signaling Activation | HEK293 | 0.5 µM | 40 minutes | Rapid and efficient cross-linking of membrane anchor and iSH2 construct | [1] |
| Signaling Activation | HEK293 | 0.5 µM | 40 minutes | Activation of downstream targets PKB/Akt and mTOR | [1] |
| MAPK Pathway | HEK293 | 0.5 µM | 40 minutes | Does not upregulate MAPK phosphorylation | [1] |
| PI3K/mTOR Pathway Interference | HEK293 | 0.5 µM | 1 hour | Does not interfere with PI3K/mTOR signaling | [1] |
Intracellular Function and Applications
This compound's primary function is to induce proximity between two tagged proteins, thereby enabling researchers to manipulate and study a wide array of cellular processes with temporal and dose-dependent control.[2]
Signal Pathway Activation
A key application of this compound is the controlled activation of signaling pathways. By fusing one component of a signaling pathway to a membrane-bound HaloTag and a cytosolic signaling protein to a SNAP-tag, the addition of this compound can recruit the cytosolic protein to the membrane, initiating the downstream cascade. This has been successfully demonstrated for the PI3K/mTOR pathway.[1][2] Notably, this compound itself does not appear to interfere with the PI3K/mTOR or MAPK signaling pathways, making it a clean tool for studying these processes.[1]
References
An In-depth Technical Guide to HaloTag and SNAP-tag Technologies
This guide provides a comprehensive overview of the core principles of HaloTag and SNAP-tag technologies, designed for researchers, scientists, and drug development professionals. It delves into the underlying mechanisms, comparative performance, and detailed experimental protocols for these powerful protein labeling systems.
Core Principles and Mechanisms of Action
HaloTag and SNAP-tag are self-labeling protein tags that enable the specific and covalent attachment of a wide variety of functional molecules to a protein of interest. This allows for precise control over the labeling process, offering significant advantages over traditional fluorescent proteins.
HaloTag Technology
The HaloTag is a 33 kDa protein derived from a modified bacterial haloalkane dehalogenase from Rhodococcus rhodochrous.[1][2][3] The core of this technology lies in the formation of a highly specific and irreversible covalent bond between the HaloTag protein and a synthetic ligand.[2][4]
The mechanism involves a nucleophilic displacement reaction. A key aspartate residue (Asp106) in the HaloTag's active site attacks the chloroalkane linker of the ligand, displacing the terminal chloride and forming a stable ester linkage.[1][5] A critical mutation (His272 to Phe) in the wild-type dehalogenase prevents the hydrolysis of this intermediate, rendering the bond effectively irreversible.[1][5] This rapid and stable covalent bond formation allows for robust labeling in various experimental conditions.[2][4]
SNAP-tag Technology
The SNAP-tag is a 20 kDa protein engineered from the human DNA repair enzyme O⁶-alkylguanine-DNA-alkyltransferase (AGT).[6][7] This tag specifically and covalently reacts with O⁶-benzylguanine (BG) derivatives.[6][7]
The labeling reaction involves the transfer of the benzyl group from the BG substrate to a reactive cysteine residue within the SNAP-tag's active site, forming a stable thioether bond.[6] This reaction is highly specific and irreversible under physiological conditions.[6] A related technology, the CLIP-tag, was engineered from the SNAP-tag to react with O²-benzylcytosine (BC) derivatives, allowing for orthogonal, dual-color labeling in the same cell when used in conjunction with SNAP-tag.[8][9]
Comparative Analysis of HaloTag and SNAP-tag
While both technologies offer versatile protein labeling, there are key differences in their properties that may influence the choice for a specific application.
Quantitative Data Summary
The following tables summarize key quantitative parameters for HaloTag and SNAP-tag technologies, compiled from various studies.
Table 1: General Properties
| Property | HaloTag | SNAP-tag |
| Tag Size | ~33 kDa[2][3] | ~20 kDa[6] |
| Origin | Modified bacterial haloalkane dehalogenase[1][10] | Modified human O⁶-alkylguanine-DNA-alkyltransferase[6][10] |
| Ligand Linker | Chloroalkane[3] | O⁶-benzylguanine (BG)[6] |
| Covalent Bond | Ester linkage[5] | Thioether bond[6] |
Table 2: Labeling Kinetics
| Ligand | Tag | Apparent Second-Order Rate Constant (k_app) (M⁻¹s⁻¹) | Reference |
| TMR-CA | HaloTag7 | 1.88 (± 0.01) × 10⁷ | [11] |
| TMR-BG | SNAP-tag | ~10⁵ (estimated from 100-fold slower than HaloTag7) | [11] |
| SiR-CA | HaloTag | - | - |
| SiR-BG | SNAP-tag | - | - |
| TF-TMR | SNAP-tag2 | 8.22 (± 0.79) × 10⁶ | [11] |
| CA-LIVE580 | HaloTag7 | (1.39 ± 0.03) × 10⁸ | [12] |
Table 3: Performance in Cellular Imaging
| Feature | HaloTag | SNAP-tag | Reference |
| Fluorescent Signal (SiR dyes) | Up to 9-fold higher than SNAP-tag | - | [13][14] |
| Initial Brightness (STED) | ~3-fold brighter than SNAP-tag | - | [13][15] |
| Photostability | More photostable than SNAP-tag conjugates | - | [13][15] |
Signaling Pathways and Experimental Workflows
The versatility of HaloTag and SNAP-tag allows for their application in a wide range of experimental workflows, from simple protein localization to complex pulse-chase experiments.
General Labeling Mechanism
The fundamental principle of both technologies involves the expression of a fusion protein and subsequent labeling with a specific ligand.
Caption: Core labeling workflow for HaloTag and SNAP-tag.
Cell Surface vs. Intracellular Labeling
A key advantage of these technologies is the ability to selectively label protein populations based on their subcellular localization by using cell-permeable or impermeable ligands.
Caption: Differential labeling of cell surface and intracellular proteins.
Pulse-Chase Experimental Workflow
Pulse-chase experiments are powerful for studying protein dynamics, such as trafficking and turnover. This can be readily achieved using a combination of fluorescent and non-fluorescent ligands.
References
- 1. HaloTag Technology: A Versatile Platform for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. HaloTag - Wikipedia [en.wikipedia.org]
- 4. HaloTag® Technology: Focus on Fluorescent Imaging with DMSO-Soluble Ligands Protocol [worldwide.promega.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-Specific Protein Labeling with SNAP-Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SNAP-tag and CLIP-tag overview | Proteintech Group [ptglab.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. neb.com [neb.com]
- 10. Halotag | Proteintech Group [ptglab.com]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
HaXS8 in Synthetic Biology: A Technical Guide to Chemically Induced Dimerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of synthetic biology, precise control over cellular processes is paramount. Chemically Inducible Dimerization (CID) systems offer a powerful tool for achieving such control, enabling the regulation of protein interactions, and consequently cellular functions, with spatiotemporal precision. This technical guide focuses on HaXS8, a potent and specific small molecule dimerizer, and its applications in synthetic biology. This compound facilitates the covalent and irreversible dimerization of two protein domains, SNAP-tag and HaloTag, providing a robust platform for engineering novel cellular behaviors. This document provides an in-depth overview of the this compound system, its mechanism of action, key applications with detailed experimental protocols, and quantitative data to support its utility in research and drug development.
Mechanism of Action
The this compound system is a chemically inducible dimerization technology that relies on the specific and covalent interaction between the small molecule this compound and two protein tags: SNAP-tag and HaloTag.[1][2]
-
SNAP-tag: A 20 kDa protein derived from human O6-alkylguanine-DNA alkyltransferase, which covalently reacts with benzylguanine derivatives.[1]
-
HaloTag: A 33 kDa modified bacterial haloalkane dehalogenase that forms a covalent bond with a chloroalkane linker.[1]
-
This compound: A synthetic, cell-permeable small molecule consisting of a benzylguanine moiety and a chloroalkane moiety connected by a flexible linker.[1][3]
When this compound is introduced into cells expressing proteins fused to SNAP-tag and HaloTag, it acts as a molecular bridge, bringing the two fusion proteins into close proximity and catalyzing the formation of a stable, irreversible heterodimer.[2][3] This induced proximity is the basis for its utility in controlling a wide range of cellular processes.[1][4]
Core Applications in Synthetic Biology
The this compound system has been successfully employed to control several fundamental cellular processes, demonstrating its versatility as a tool for synthetic biology.
Inducible Gene Expression
The this compound system can be used to regulate gene expression through the assembly of a functional transcription factor from two separate domains. In this "split-transcription factor" approach, a DNA-binding domain (DBD) is fused to SNAP-tag, and a transcriptional activation domain (AD) is fused to HaloTag. In the absence of this compound, the two domains remain separate, and transcription is off. The addition of this compound induces the dimerization of the DBD-SNAP and AD-Halo fusions, reconstituting a functional transcription factor that can then bind to its target promoter and activate gene expression.[1]
Caption: Workflow for this compound-inducible gene expression.
Inducible DNA Recombination with Split-Cre
The this compound system can be adapted to control site-specific DNA recombination by using a split-Cre recombinase. The Cre recombinase is divided into two inactive fragments, N-Cre and C-Cre, which are fused to SNAP-tag and HaloTag, respectively. When co-expressed in cells containing loxP sites, the split-Cre fragments are inactive. Upon addition of this compound, the N-Cre-SNAP and C-Cre-Halo fragments dimerize, reconstituting an active Cre recombinase that can then catalyze recombination at the loxP sites.[1]
Caption: this compound-mediated reconstitution of split-Cre recombinase.
Inducible Apoptosis via Caspase-9 Dimerization
Programmed cell death, or apoptosis, can be triggered using the this compound system by controlling the dimerization of caspase-9, a key initiator caspase. In this application, the caspase-9 protein is fused to both SNAP-tag and HaloTag. In the absence of a dimerization stimulus, caspase-9 remains in its inactive monomeric form. The introduction of this compound induces the dimerization of the caspase-9 fusion proteins, leading to their activation and the initiation of the downstream apoptotic cascade.[1]
Caption: Logical flow of this compound-induced apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies utilizing the this compound system.
Table 1: this compound Concentration and Dimerization Efficiency
| Application | Cell Line | This compound Concentration | Dimerization Efficiency | Reference |
| Intracellular Dimerization | HeLa | 50 nM | Significant | [2][5] |
| Intracellular Dimerization | HeLa | >50 nM | >65% | [2][5] |
| PI3K/mTOR Pathway Activation | HEK293 | 0.5 µM | Rapid and Efficient | [2][5] |
| Split-TF System | Hek293FT | 1.6 nM - 10 µM | Dose-dependent | [1] |
| Split-Cre System | Hek293FT | 10 nM - 1 µM | Dose-dependent | [1] |
| Caspase-9 Dimerization | Mammalian Cells | 1 µM - 5 µM | Dose-dependent | [1] |
Table 2: Temporal Characteristics of this compound-Induced Dimerization
| Application | Cell Line | Time | Observation | Reference |
| PI3K/mTOR Pathway Activation | HEK293 | 40 min | Activation of downstream targets | [2][5] |
| Split-TF Dimerization | Hek293FT | 24 min | Intact dimerized protein observed | [1] |
| Intracellular Dimerization | HeLa | 15 min | Dimer formation | [2] |
Experimental Protocols
The following are generalized protocols for the key applications of this compound. Note: These protocols may require optimization for specific cell lines and experimental conditions.
Protocol 1: this compound-Inducible Gene Expression Assay
1. Cell Culture and Transfection:
- Plate mammalian cells (e.g., Hek293FT) in a suitable format (e.g., 24-well plate) to achieve 70-80% confluency on the day of transfection.
- Co-transfect the cells with plasmids encoding the DBD-SNAP fusion, the AD-Halo fusion, and a reporter plasmid containing the target promoter upstream of a reporter gene (e.g., mCherry). Use a suitable transfection reagent according to the manufacturer's instructions.
- Include a transfection marker (e.g., a plasmid expressing a fluorescent protein from a constitutive promoter) to monitor transfection efficiency.
2. This compound Induction:
- 24 hours post-transfection, prepare a stock solution of this compound (e.g., 10 mM in DMSO).
- Prepare serial dilutions of this compound in fresh cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a DMSO-only control.
3. Reporter Gene Analysis:
- Incubate the cells for 24-48 hours.
- Analyze reporter gene expression using an appropriate method:
- Fluorescence Microscopy: Visualize the expression of the fluorescent reporter protein.
- Flow Cytometry: Quantify the percentage of reporter-positive cells and the mean fluorescence intensity.
- Luciferase Assay: If using a luciferase reporter, lyse the cells and measure luciferase activity according to the manufacturer's protocol.
Protocol 2: this compound-Inducible Split-Cre Recombinase Assay
1. Cell Culture and Transfection:
- Use a reporter cell line that contains a Cre-inducible reporter cassette (e.g., a "stoplight" reporter that switches from red to green fluorescence upon Cre-mediated recombination).
- Plate the reporter cells and transfect them with plasmids encoding N-Cre-SNAP and C-Cre-Halo.
2. This compound Induction:
- 24 hours post-transfection, induce the cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) as described in Protocol 1.
3. Recombination Analysis:
- Incubate the cells for 48-72 hours to allow for recombination and expression of the reporter gene.
- Analyze the recombination efficiency by quantifying the number of cells that have switched to expressing the recombined reporter (e.g., percentage of GFP-positive cells by flow cytometry).
Protocol 3: this compound-Inducible Apoptosis Assay
1. Cell Culture and Transfection:
- Plate cells and transfect with a plasmid that co-expresses Caspase-9-SNAP and Caspase-9-Halo. A bidirectional promoter can be used for stoichiometric expression. Include a fluorescent marker to identify transfected cells.
2. This compound Induction:
- 24 hours post-transfection, treat the cells with different concentrations of this compound (e.g., 1 µM and 5 µM).
3. Apoptosis Analysis:
- Monitor the cells for morphological changes indicative of apoptosis (e.g., cell shrinkage, membrane blebbing) using light microscopy.
- Quantify apoptosis at 24-48 hours post-induction using one or more of the following methods:
- Annexin V/Propidium Iodide (PI) Staining: Stain the cells with Annexin V and PI and analyze by flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.
- Caspase Activity Assay: Lyse the cells and measure the activity of downstream effector caspases (e.g., caspase-3/7) using a commercially available kit.
- Cell Viability Assay: Use a reagent such as MTT or resazurin to assess the metabolic activity of the cell population.
Conclusion
The this compound chemically inducible dimerization system offers a robust and versatile platform for the precise control of cellular processes in synthetic biology. Its ability to irreversibly link SNAP-tag and HaloTag fusion proteins enables the regulation of gene expression, DNA recombination, and programmed cell death in a dose- and time-dependent manner. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to harness the power of this compound for their specific applications. As the field of synthetic biology continues to evolve, tools like this compound will be instrumental in the design and construction of sophisticated biological systems with novel and predictable functions.
References
Unlocking Cellular Control: A Technical Guide to the HaXS8 Dimerization System
For Immediate Release
A comprehensive technical guide detailing the core features, advantages, and applications of HaXS8, a synthetic chemical dimerizer, is now available for researchers, scientists, and drug development professionals. This document provides an in-depth look at how this compound offers precise control over intracellular protein interactions, paving the way for new avenues in synthetic biology, signal transduction research, and therapeutic development.
This compound is a cell-permeable, bifunctional small molecule designed to induce the rapid, covalent, and irreversible dimerization of proteins fused with HaloTag and SNAP-tag protein tags.[1][2] This powerful tool for chemically induced dimerization (CID) allows for the spatial and temporal control of protein function, enabling the study of cellular processes with high precision.[3]
Core Features and Mechanism of Action
This compound's structure is key to its function. It consists of a chloroalkane substrate, which specifically and covalently binds to HaloTag, and an O6-benzylguanine (BG) substrate, which irreversibly reacts with SNAP-tag.[1][3] These two reactive groups are connected by a flexible polyethylene glycol (PEG) linker, which bridges the two tagged proteins of interest.[1]
When introduced to cells expressing proteins fused to HaloTag and SNAP-tag, this compound forces these proteins into close proximity, effectively creating a stable heterodimer.[1][3] This induced interaction can be used to trigger a variety of biological events, such as activating a signaling pathway, reconstituting a split enzyme, or translocating a protein to a specific cellular compartment.[3][4]
Key Advantages for Researchers
The this compound system presents several distinct advantages over other CID technologies:
-
Irreversible and Covalent Bonding: Unlike many dimerization systems that rely on reversible, non-covalent interactions, the bonds formed by this compound with HaloTag and SNAP-tag are covalent and irreversible.[2] This creates a highly stable protein complex, which is ideal for studying long-term cellular events or processes where sustained interaction is crucial.[3]
-
High Specificity and Orthogonality: The HaloTag/chloroalkane and SNAP-tag/BG reactions are highly specific and bio-orthogonal, meaning they do not interfere with native cellular processes.[2] This ensures that the observed effects are a direct result of the induced dimerization. The this compound system can be used in conjunction with other CID systems, like the rapamycin-based one, for multiplexed control of different protein complexes.[4]
-
Cell Permeability: this compound is designed to be cell-permeable, allowing for the direct manipulation of intracellular proteins in living cells without the need for disruptive delivery methods.[4][5]
-
Control over Signaling Pathways: The system has been successfully used to activate the PI3K/mTOR signaling pathway, a feat that is challenging with other systems due to off-target effects.[3] this compound itself does not interfere with PI3K/mTOR or MAPK signaling.[2]
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C35H43ClF4N6O8 | [1] |
| Molecular Weight | 787.21 g/mol | [1] |
| Purity (HPLC) | ≥90-95% | [1] |
| Solubility | Soluble in DMSO (up to 100 mM) and DMF | [1] |
| Storage Conditions | Store at -20°C, protected from light | [1][2] |
| CAS Number | 2080306-25-6 |
Experimental Protocols and Methodologies
General Protocol for Inducing Protein Dimerization in Cell Culture
This protocol provides a general workflow for using this compound to induce dimerization of HaloTag and SNAP-tag fusion proteins in mammalian cells. Optimization may be required depending on the cell line and specific proteins of interest.
-
Cell Transfection: Co-transfect mammalian cells (e.g., HEK293 or HeLa) with plasmids encoding the two proteins of interest, one fused to HaloTag and the other to SNAP-tag. Ensure appropriate controls are included, such as cells expressing only one of the fusion proteins or untagged proteins.
-
Cell Culture: Culture the transfected cells for 24-48 hours to allow for sufficient protein expression.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
Treatment of Cells: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. Effective dimerization has been observed with concentrations as low as 50 nM, with 0.5 µM being a commonly used concentration.[2] Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired period. Dimerization is rapid and can be detected within minutes to hours.[2] For example, a 40-minute incubation has been shown to be effective for activating downstream signaling targets.[2]
-
Analysis: Analyze the dimerization event and its downstream consequences using appropriate methods, such as:
-
Western Blotting: To detect the formation of a higher molecular weight complex corresponding to the dimerized proteins.
-
Immunofluorescence/Microscopy: To observe the co-localization or translocation of the tagged proteins.
-
Functional Assays: To measure the activity of a reconstituted enzyme or the activation of a signaling pathway (e.g., by detecting phosphorylation of downstream targets).[2]
-
Visualizing this compound's Mechanism and Application
The following diagrams illustrate the core concepts of the this compound system.
References
Methodological & Application
Application Note: Using HaXS8 for Inducible Protein Dimerization in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
HaXS8 is a synthetic, cell-permeable small molecule designed as a chemical inducer of dimerization (CID).[1] It functions by covalently and irreversibly cross-linking two proteins of interest that have been genetically fused to a HaloTag and a SNAP-tag, respectively.[2][3] This powerful tool provides temporal and dose-dependent control over protein-protein interactions, enabling researchers to precisely manipulate and study a wide range of cellular processes.[4]
The this compound system has been successfully employed to regulate gene expression, control DNA recombination, trigger apoptosis, activate signaling pathways, and induce the translocation of proteins to specific subcellular compartments.[4][5][6] Its high specificity and the irreversible nature of the bond make it a robust tool for synthetic biology and for dissecting complex cellular signaling networks.[6]
Mechanism of Action
The this compound molecule is bifunctional, featuring two distinct reactive moieties connected by a linker.[3][4]
-
HaloTag Binding: One end of this compound contains a chloroalkane group, which specifically and irreversibly binds to the active site of a modified dehalogenase enzyme, the HaloTag.[3]
-
SNAP-tag Binding: The other end features an O6-benzylguanine (BG) group, which forms a stable, covalent thioether bond with the engineered cysteine residue in the active site of the SNAP-tag protein.[3][4]
When this compound is introduced to mammalian cells expressing two distinct proteins—one fused to a HaloTag (Protein A-HaloTag) and the other to a SNAP-tag (Protein B-SNAP-tag)—it acts as a molecular bridge, forcing their dimerization.[7] This induced proximity can be used to reconstitute a split protein's function or to trigger a signaling cascade that depends on the interaction of the two target proteins.
References
- 1. Protein Dimerizers | Reagents | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Pioneering method reveals dynamic structure in HIV – @theU [attheu.utah.edu]
Inducing Protein Dimerization with HaXS8: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing HaXS8, a potent, cell-permeable chemical inducer of dimerization (CID), to control protein-protein interactions within a cellular context. This compound facilitates the covalent and irreversible heterodimerization of proteins tagged with HaloTag and SNAP-tag, offering precise control over various cellular processes.
Introduction to this compound-mediated Protein Dimerization
This compound is a bifunctional small molecule designed to specifically and covalently link two proteins of interest (POIs) that have been genetically fused to HaloTag and SNAP-tag, respectively. The molecule consists of a chloroalkane substrate that irreversibly reacts with the active site of HaloTag and an O6-benzylguanine (BG) moiety that forms a stable covalent bond with the SNAP-tag.[1] This induced dimerization is rapid, efficient, and occurs within living cells, making it a powerful tool for studying and manipulating cellular signaling, gene expression, and apoptosis.
The key advantages of the this compound system include:
-
Irreversible Dimerization: The covalent nature of the bonds formed ensures stable and long-lasting protein complexes.
-
High Specificity: The reactions are highly specific between the tags and their respective ligands on the this compound molecule.
-
Cell Permeability: this compound readily crosses the cell membrane, allowing for the manipulation of intracellular proteins.
-
Orthogonality: The HaloTag and SNAP-tag systems are orthogonal to endogenous cellular processes, minimizing off-target effects.[2]
Mechanism of Action
The mechanism of this compound-induced protein dimerization is a two-step process involving the specific and covalent labeling of HaloTag and SNAP-tag fusion proteins.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound-induced dimerization from various studies.
| Parameter | Value | Cell Line | Application | Reference |
| Effective Concentration | As low as 50 nM | HeLa | Intracellular dimerization of Halo-GFP and SNAP-GFP | [3] |
| 0.5 µM | HEK293 | Activation of PI3K/mTOR pathway | [3] | |
| 5 µM | HeLa | Dimerization of Halo-GFP and SNAP-GFP | [2][4] | |
| Dimerization Efficiency | >65% | HeLa | Intracellular dimerization of Halo-GFP and SNAP-GFP | [3] |
| Incubation Time | 40 min | HEK293 | Activation of PI3K/mTOR pathway | [3] |
| 15 min | HeLa | Dimerization of Halo-GFP and SNAP-GFP | [2][4] |
Experimental Protocols
General Reagent Preparation
This compound Stock Solution (10 mM):
-
This compound is typically supplied as a solid. To prepare a stock solution, dissolve the appropriate amount of this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
This compound Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to prepare a 1 µM working solution, dilute the 10 mM stock 1:10,000 in the culture medium.
-
Vortex briefly to ensure complete mixing.
Protocol 1: Induction and Verification of Protein Dimerization in Mammalian Cells
This protocol describes a general workflow for inducing protein dimerization in cultured mammalian cells and verifying the dimerization by Western blotting.
Materials:
-
Mammalian cells (e.g., HEK293T, HeLa)
-
Expression vectors for POI1-HaloTag and POI2-SNAP-tag
-
Transfection reagent
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., anti-HaloTag, anti-SNAP-tag, or anti-POI)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Transfection: a. Seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection. b. Co-transfect the cells with plasmids encoding POI1-HaloTag and POI2-SNAP-tag using a suitable transfection reagent according to the manufacturer's instructions. c. Incubate the cells for 24-48 hours to allow for sufficient protein expression.
-
This compound Treatment: a. Prepare the this compound working solution in pre-warmed culture medium at the desired final concentration (e.g., 0.1 - 5 µM). b. Aspirate the old medium from the cells and replace it with the this compound-containing medium. c. Incubate the cells for the desired period (e.g., 15 - 60 minutes) at 37°C in a CO2 incubator.
-
Cell Lysis: a. After incubation, place the plate on ice and wash the cells once with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Western Blotting: a. Collect the supernatant and determine the protein concentration. b. Prepare samples for SDS-PAGE by adding loading buffer and boiling. c. Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size. d. Transfer the proteins to a nitrocellulose or PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody overnight at 4°C. g. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
Data Analysis: The formation of a higher molecular weight band corresponding to the size of POI1-HaloTag + POI2-SNAP-tag + this compound confirms successful dimerization.
Protocol 2: Activation of the PI3K/mTOR Signaling Pathway
This protocol describes how to use this compound to induce the dimerization of signaling proteins to activate a specific downstream pathway, using the PI3K/mTOR pathway as an example. This is achieved by dimerizing a plasma membrane-anchored protein with a protein containing an SH2 domain, which then recruits and activates PI3K.[2][3]
Materials:
-
HEK293 cells
-
Expression vectors for a plasma membrane-targeted HaloTag fusion and an iSH2-SNAP-tag fusion
-
This compound
-
Antibodies for phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR)
-
Other reagents as listed in Protocol 4.2.
Procedure:
-
Follow the cell seeding and transfection steps as described in Protocol 4.2, using the appropriate expression vectors.
-
Starve the cells in serum-free medium for 4-6 hours before this compound treatment to reduce basal signaling activity.
-
Treat the cells with this compound (e.g., 0.5 µM) for 40 minutes.
-
Lyse the cells and perform Western blotting as described in Protocol 4.2.
-
Probe the Western blots with antibodies against p-Akt and p-mTOR to assess the activation of the PI3K/mTOR pathway. An increase in the phosphorylation of these proteins upon this compound treatment indicates successful pathway activation.
Protocol 3: Induction of Apoptosis via Caspase-9 Dimerization
This protocol outlines the use of this compound to induce apoptosis by forcing the dimerization and activation of Caspase-9.[2]
Materials:
-
Cells expressing Caspase-9-HaloTag and Caspase-9-SNAP-tag fusions
-
This compound
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Culture cells expressing the Caspase-9 fusion constructs.
-
Treat the cells with this compound at the desired concentration.
-
At various time points after treatment, harvest the cells.
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells. An increase in the Annexin V-positive population indicates the induction of apoptosis.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| No or low dimerization observed on Western blot | Inefficient transfection | Optimize transfection protocol; check protein expression levels of individual constructs. |
| Incorrect this compound concentration | Perform a dose-response curve to determine the optimal this compound concentration for your cell type and proteins. | |
| Insufficient incubation time | Increase the incubation time with this compound. | |
| High background in Western blot | Non-specific antibody binding | Increase the stringency of washes; use a different blocking buffer. |
| Cell death in control (untreated) cells | Overexpression toxicity of the fusion proteins | Use inducible expression systems or lower the amount of plasmid used for transfection. |
Conclusion
This compound is a versatile and powerful tool for inducing protein dimerization in living cells. The protocols provided here offer a starting point for researchers to explore and manipulate a wide range of cellular processes with high precision. By leveraging the specificity and covalent nature of the HaloTag and SNAP-tag systems, this compound-mediated dimerization opens up new avenues for research in cell biology and drug development.
References
- 1. Using a Split Luciferase Assay (SLA) to measure the kinetics of cell-cell fusion mediated by herpes simplex virus glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell-Permeant and Photocleavable Chemical Inducer of Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal HaXS8 Concentration for Protein Dimerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
HaXS8 is a synthetic, cell-permeant chemical inducer of dimerization (CID) that facilitates the covalent and irreversible heterodimerization of proteins tagged with HaloTag and SNAP-tag.[1][2] This bifunctional molecule contains a chloroalkane moiety that specifically reacts with the active site of HaloTag and an O6-benzylguanine group that binds to the SNAP-tag.[2] This system allows for precise control over protein-protein interactions in living cells, enabling the study of signaling pathways, protein localization, and the activation of cellular processes.[3][4] The covalent nature of the bond formed by this compound creates a stable dimer, which can be easily monitored and quantified.[4]
These application notes provide a comprehensive guide to determining the optimal concentration of this compound for achieving efficient dimerization of your specific proteins of interest.
Mechanism of Action
This compound acts as a molecular bridge, covalently linking a HaloTag-fused protein to a SNAP-tag-fused protein. This induced proximity can be used to reconstitute split proteins, trigger signaling cascades by bringing pathway components together, or translocate proteins to specific cellular compartments.[3][4] The reaction is irreversible, leading to the formation of a stable heterodimeric complex.
Caption: Mechanism of this compound-induced protein dimerization.
Quantitative Data Summary
The optimal concentration of this compound can vary depending on the specific proteins being dimerized, their expression levels, and the cell type used. Below is a summary of concentrations used in published studies.
| Cell Type | Application | This compound Concentration | Observation | Source |
| HeLa | Dimerization of Halo-GFP and SNAP-GFP | As low as 50 nM | Significant intracellular dimerization observed. | [1] |
| HeLa | Dimerization of Halo-GFP and SNAP-GFP | 5 µM | Used for time-course experiments. | [5][6] |
| HEK293 | Activation of PI3K/mTOR pathway | 0.5 µM (40 min) | Rapid and efficient cross-linking and pathway activation. | [1] |
| Mammalian Cells | Inducible transcription factor system | 1 µM - 5 µM | Lower fluorescence at 1µM, increasing at 5µM. | [3] |
| Mammalian Cells | Inducible transcription factor system | 5 µM | Diminished formation of the dimeric product, likely due to oversaturation. | [3] |
| HEK293T | Dimerization of Halo-ALK2 and SNAP-ALK2 | 0.5 µM | Achieved saturated dimerization. | [7] |
Note: High concentrations of this compound (e.g., 5 µM) may lead to oversaturation, where individual tagged proteins are bound by this compound without forming a dimer, thus reducing the overall dimerization efficiency.[3]
Experimental Protocols
This section provides a general protocol for determining the optimal concentration of this compound for your specific experimental system. The primary method for assessing dimerization efficiency is by quantifying the formation of the higher molecular weight dimer via SDS-PAGE and Western blotting.
Protocol: Optimization of this compound Concentration for Dimerization
1. Cell Culture and Transfection:
-
Seed your mammalian cell line of choice in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-90% confluency at the time of transfection.
-
Co-transfect the cells with expression vectors for your HaloTag-fused protein of interest and your SNAP-tag-fused protein of interest using a suitable transfection reagent. Include appropriate controls, such as single-transfection and mock-transfected cells.
-
Allow cells to express the fusion proteins for 24-48 hours post-transfection.
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. A 10 mM stock is common.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to a range of final concentrations. A good starting range based on existing data is: 0 nM (DMSO control), 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, 2.5 µM, and 5 µM.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined amount of time. Based on kinetic studies, incubation times between 15 and 60 minutes are typically sufficient.[1][7] A 30-minute incubation is a good starting point.
3. Cell Lysis:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well by adding an appropriate volume of lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15-30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant (containing the soluble proteins) to a new tube.
4. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentration for all samples.
-
Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
5. SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE on a suitable percentage polyacrylamide gel. The gel percentage should be chosen to resolve the monomeric and dimeric forms of your proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific to one of the fusion proteins (or to an epitope tag present on one of the proteins).
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
6. Data Analysis:
-
Identify the bands corresponding to the monomeric and the this compound-induced dimeric forms of your tagged proteins. The dimer will have a higher molecular weight.
-
Quantify the band intensities for both the monomer and the dimer in each lane using densitometry software (e.g., ImageJ).
-
Calculate the dimerization efficiency for each this compound concentration as a percentage of the total protein (dimer / (monomer + dimer)).
-
Plot the dimerization efficiency against the this compound concentration to determine the optimal concentration that yields the highest percentage of dimer formation.
Caption: Workflow for optimizing this compound concentration.
Conclusion
The this compound system is a powerful tool for inducing protein dimerization within a cellular context. The optimal concentration of this compound is a critical parameter that must be empirically determined for each new experimental system. By following the protocols outlined in these application notes, researchers can effectively identify the ideal this compound concentration to achieve maximal dimerization efficiency, thereby enabling robust and reliable control over their protein-protein interactions of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell-Permeant and Photocleavable Chemical Inducer of Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Developing HaloTag and SNAP‐Tag Chemical Inducers of Dimerization to Probe Receptor Oligomerization and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HaXS8-Mediated Protein Dimerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
HaXS8 is a cell-permeable chemical inducer of dimerization (CID) that facilitates the rapid, covalent, and irreversible heterodimerization of proteins tagged with HaloTag and SNAP-tag.[1][2] This system offers precise temporal and dose-dependent control over a variety of cellular processes, making it a valuable tool for studying protein function, signaling pathways, and for engineering synthetic biological circuits.[3] The this compound molecule consists of an O6-benzylguanine substrate for SNAP-tag and a chloroalkane substrate for HaloTag, connected by a linker that allows it to efficiently cross the cell membrane.[3] This technology has been successfully employed to regulate gene expression, control DNA recombination, induce apoptosis, and activate specific signaling pathways.[1][3]
Data Presentation
This compound Dose-Response and Time-Course Data
The following tables summarize quantitative data from experiments utilizing this compound to induce protein dimerization and subsequent cellular events.
| Application | Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Inducible Transcription | HEK293FT | 1.6 nM - 5 µM | Overnight | Dose-dependent reporter gene expression. Maximal response at 200 nM - 1 µM. | [3] |
| HEK293FT | 200 nM | 24 minutes | Detectable dimerization by Western blot. | [3] | |
| Cre Recombinase Activity | HEK293FT | 200 nM | Not Specified | Maximal reporter activity for both two-plasmid and single-plasmid systems. | [3] |
| Caspase-9 Induced Apoptosis | HEK293FT | Various | ~30 hours | Concentration-dependent increase in apoptotic cells. | [3] |
| PI3K/mTOR Pathway Activation | HEK293 | 0.5 µM | 40 minutes | Activation of downstream targets PKB/Akt and mTOR. | [1] |
| General Dimerization | HeLa | As low as 50 nM | Not Specified | >65% intracellular dimerization of Halo-GFP and SNAP-GFP. | [1] |
Signaling Pathways and Experimental Workflows
This compound-Induced Transcriptional Activation
This workflow illustrates the use of this compound to bring together a DNA-binding domain (DB) fused to a SNAP-tag and a transcriptional activation domain (TA) fused to a HaloTag, thereby initiating the transcription of a reporter gene.
Caption: Workflow for this compound-inducible transcription.
This compound-Mediated PI3K/mTOR Signaling Activation
This diagram illustrates the this compound-induced dimerization of a membrane-anchored HaloTag fusion protein and a SNAP-tag fused to an inter-SH2 (iSH2) domain, leading to the activation of the PI3K/mTOR signaling pathway.
Caption: this compound-induced activation of the PI3K/mTOR pathway.
Experimental Protocols
Protocol 1: this compound-Inducible Gene Expression
This protocol describes how to use the this compound system to control the expression of a reporter gene.
Materials:
-
HEK293FT cells
-
Expression plasmid for a DNA-binding domain fused to SNAP-tag (e.g., Gal4-SNAP-tag)
-
Expression plasmid for a transcriptional activation domain fused to HaloTag (e.g., VP64-HaloTag)
-
Reporter plasmid with a promoter responsive to the DNA-binding domain (e.g., UAS-mCherry)
-
Transfection reagent
-
This compound (Tocris, Cat. No. 4991 or equivalent)[3]
-
DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed HEK293FT cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the DB-SNAP-tag, HaloTag-TA, and reporter plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[3] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a range from 1.6 nM to 5 µM).
-
Induction: Approximately 24 hours post-transfection, replace the medium with fresh medium containing the desired concentration of this compound. Include a DMSO-only control.
-
Incubation: Incubate the cells for an appropriate time to allow for dimerization and reporter gene expression (e.g., overnight).[3]
-
Analysis: Analyze reporter gene expression using a flow cytometer to quantify the percentage of fluorescent cells and the mean fluorescence intensity, or visualize expression using a fluorescence microscope.
Protocol 2: this compound-Induced Cre Recombinase Activity
This protocol details the use of this compound to induce Cre recombinase activity for site-specific DNA recombination.
Materials:
-
HEK293FT cells containing a Cre-responsive reporter construct (e.g., a "stoplight" reporter that switches from red to green fluorescence upon Cre-mediated recombination)
-
Expression plasmid for one fragment of a split Cre recombinase fused to SNAP-tag (e.g., Cre(1-270)-SNAP-tag)
-
Expression plasmid for the other fragment of the split Cre recombinase fused to HaloTag (e.g., Cre(271-343)-HaloTag)
-
Alternatively, a single plasmid encoding both split-Cre fusions.[3]
-
Transfection reagent
-
This compound
-
DMSO
-
Cell culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HEK293FT reporter cells in a multi-well plate.
-
Transfection: Transfect the cells with the plasmids encoding the split-Cre-SNAP-tag and split-Cre-HaloTag fusions.
-
This compound Treatment: Approximately 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., up to 200 nM).[3]
-
Incubation: Incubate the cells for a sufficient period to allow for Cre-mediated recombination and reporter expression (e.g., 48 hours).
-
Analysis: Harvest the cells and analyze the percentage of cells expressing the recombined reporter (e.g., GFP positive cells) by flow cytometry.
Protocol 3: this compound-Induced Caspase-9 Apoptosis
This protocol describes how to trigger apoptosis through the this compound-mediated dimerization of caspase-9.
Materials:
-
HEK293FT cells
-
Expression plasmid encoding SNAP-tag-caspase-9 and HaloTag-caspase-9 (a bidirectional promoter driving both constructs is recommended).[3]
-
Transfection reagent
-
This compound
-
DMSO
-
Cell culture medium
-
Apoptosis detection kit (e.g., Annexin V staining)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture and Transfection: Culture and transfect HEK293FT cells with the caspase-9 fusion constructs.
-
Induction of Apoptosis: Approximately 20 hours post-transfection, add this compound to the cell culture medium at the desired concentrations.[3]
-
Time-course Analysis: Monitor the cells for morphological changes indicative of apoptosis (e.g., cell rounding, blebbing) over a time course (e.g., up to 30 hours post-HaXS8 addition).[3]
-
Apoptosis Assay: At the desired time points, stain the cells using an apoptosis detection kit according to the manufacturer's protocol.
-
Quantification: Analyze the percentage of apoptotic cells by flow cytometry or fluorescence microscopy.
Protocol 4: Western Blot Analysis of this compound-Induced Dimerization
This protocol provides a method to visualize the covalent dimerization of SNAP-tag and HaloTag fusion proteins following this compound treatment.
Materials:
-
Cells expressing SNAP-tag and HaloTag fusion proteins
-
This compound
-
DMSO
-
PBS, ice-cold
-
RIPA lysis buffer supplemented with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against one of the fusion proteins or a tag
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells expressing the SNAP-tag and HaloTag fusion proteins with the desired concentration of this compound for the indicated time (e.g., 200 nM for as little as 24 minutes).[3] Include a DMSO-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using a chemiluminescent substrate.
-
-
Analysis: Visualize the bands corresponding to the monomeric fusion proteins and the higher molecular weight dimerized product. The intensity of the dimer band should increase with this compound treatment.[3]
References
Application Notes and Protocols for HaXS8-Mediated Gene Expression Regulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
HaXS8 is a synthetic, cell-permeable small molecule designed to act as a chemical inducer of dimerization (CID). It functions by covalently and irreversibly binding to two separate protein domains: SNAP-tag and HaloTag.[1][2] This powerful tool allows for precise temporal and dose-dependent control over protein-protein interactions in living cells. By fusing proteins of interest to SNAP-tag and HaloTag, researchers can use this compound to artificially control a wide array of cellular processes, including gene expression, DNA recombination, and apoptosis.[1] Unlike some other CID systems, this compound does not interfere with endogenous signaling pathways like PI3K/mTOR, making it a clean and orthogonal system for synthetic biology and drug development research.[2]
Application Notes
Inducible Gene Expression using a Split-Transcription Factor System
The this compound system can be engineered to control the transcription of a target gene. This is achieved by splitting a transcription factor (TF) into two inactive fragments: a DNA-binding domain (DBD) and a transcriptional activation domain (AD). The DBD is fused to a SNAP-tag, and the AD is fused to a HaloTag. In the absence of this compound, the two halves of the TF remain separate, and no transcription occurs. Upon addition of this compound, the molecule crosslinks the SNAP-tag and HaloTag domains, reconstituting the functional transcription factor on the promoter of the target gene and initiating its expression.[1]
Key Advantages:
-
Orthogonal Control: this compound provides an independent control mechanism that does not crosstalk with native cellular signaling pathways.[1][2]
-
Irreversible Action: The covalent nature of the this compound-induced dimerization provides a stable and long-lasting response, which is advantageous for applications where sustained gene expression is desired.[1]
-
Dose-Dependent Response: The level of gene expression can be modulated by varying the concentration of this compound.
Quantitative Data Summary:
The following table summarizes typical performance characteristics of the this compound-inducible transcription system based on described experiments.
| Parameter | Value | Cell Type | Notes |
| Effective Concentration | As low as 50 nM | HeLa Cells | Significant intracellular dimerization observed.[2] |
| Optimal Concentration | 0.5 µM | HEK293 Cells | Used for efficient activation of downstream targets.[2] |
| Activation Time | 40 minutes | HEK293 Cells | Rapid and efficient cross-linking and pathway activation.[2] |
| Dimerization Efficiency | >65% | HeLa Cells | Percentage of Halo-GFP and SNAP-GFP fusion proteins dimerized.[2] |
Control of DNA Recombination with a Split-Recombinase System
Beyond transcription, this compound can control the activity of site-specific recombinases like Cre.[1] By splitting Cre recombinase into two inactive fragments and fusing them to SNAP-tag and HaloTag respectively, its activity becomes dependent on the presence of this compound. This allows for precise temporal control over gene excision or inversion events flanked by loxP sites. This application is particularly useful for lineage tracing, generating conditional knockouts, or activating reporter constructs at a specific time point.[1]
Induction of Apoptosis using a Split-Caspase System
The this compound system has also been adapted to control apoptosis through the dimerization of split caspase-9.[1] Caspase-9, a key initiator of the apoptotic cascade, is active as a dimer. By fusing SNAP-tag and HaloTag to caspase-9 monomers, dimerization and subsequent apoptosis can be triggered specifically by the addition of this compound. This provides a powerful tool for studying programmed cell death and for potential therapeutic applications requiring targeted cell killing.[1]
Visualizations
Caption: Mechanism of this compound-induced protein dimerization.
Caption: this compound-inducible split-transcription factor system.
Caption: Experimental workflow for inducible gene expression.
Experimental Protocols
Protocol 1: this compound-Inducible Gene Expression in Mammalian Cells
This protocol describes the steps to transiently transfect mammalian cells with plasmids encoding the this compound-inducible split-transcription factor system to control the expression of a reporter gene (e.g., Luciferase or GFP).
Materials:
-
HEK293 or HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmid 1: pSNAP-DBD (Expressing SNAP-tag fused to a DNA-binding domain)
-
Plasmid 2: pHalo-AD (Expressing HaloTag fused to a transcriptional activation domain)
-
Plasmid 3: pReporter (Containing the target gene downstream of a promoter recognized by the DBD)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (e.g., Tocris, Cat. No. 4991)[1]
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
Assay-specific reagents (e.g., Luciferase assay substrate, flow cytometer)
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293 or HeLa cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Plasmid Transfection:
-
Co-transfect the cells with the three plasmids (pSNAP-DBD, pHalo-AD, and pReporter) using your preferred transfection reagent according to the manufacturer's instructions. A 1:1:1 plasmid ratio is a good starting point.
-
Include control wells: a negative control (transfected cells, no this compound) and a mock control (transfection reagent only).
-
-
Cell Incubation (Post-Transfection):
-
Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the fusion proteins.
-
-
This compound Induction:
-
Prepare a 10 mM stock solution of this compound in DMSO.[1]
-
Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 0.5 µM).[2]
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium. For the negative control well, add medium containing the same concentration of DMSO.
-
-
Incubation (Post-Induction):
-
Incubate the cells for the desired period to allow for gene expression. A time course of 4, 8, 12, and 24 hours is recommended to determine the optimal induction time.
-
-
Analysis of Gene Expression:
-
For Luciferase Reporter: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
For GFP Reporter: Harvest the cells by trypsinization, wash with PBS, and analyze GFP expression using a flow cytometer.
-
For Endogenous Gene: Extract RNA for RT-qPCR analysis or protein for Western blot analysis to quantify the expression of the gene of interest.
-
Protocol 2: Preparation of this compound Working Solution
This protocol provides instructions for preparing this compound working solutions for in vitro cell culture experiments.
Materials:
-
This compound powder (e.g., Tocris, Cat. No. 4991)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium
Procedure:
-
Preparation of Stock Solution (10 mM):
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Based on the molecular weight of this compound (consult the supplier's data sheet), calculate the volume of DMSO required to create a 10 mM stock solution.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Preparation of Working Solution (e.g., 0.5 µM):
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Pre-warm the complete cell culture medium to 37°C.
-
Perform a serial dilution. For a final concentration of 0.5 µM (500 nM), you can perform a 1:20,000 dilution of the 10 mM stock. For example, add 1 µL of 10 mM this compound to 20 mL of medium.
-
Vortex the final working solution gently before adding it to the cells. Always prepare fresh working solutions for each experiment.
-
References
Application Notes and Protocols for HaXS8-Induced Apoptosis via Caspase-9
These application notes provide a detailed overview and protocols for utilizing the HaXS8 chemically inducible dimerization (CID) system to control apoptosis through the specific activation of caspase-9. This system offers temporal and dose-dependent control over apoptosis, making it a valuable tool for researchers in cell biology, drug development, and synthetic biology.
Introduction
The this compound system is a novel chemically inducible dimerization (CID) platform that enables precise control over protein-protein interactions within mammalian cells.[1] It utilizes a synthetic, bifunctional small molecule, this compound, to induce the heterodimerization of two protein domains: SNAP-tag and HaloTag.[1] By fusing these tags to specific proteins of interest, their interaction can be brought under the control of this compound administration.
This document focuses on the application of the this compound system for inducing apoptosis. By fusing the inactive monomers of caspase-9 to SNAP-tag and HaloTag, the addition of this compound triggers their dimerization, leading to the auto-activation of caspase-9 and the initiation of the intrinsic apoptotic cascade.[1] Caspase-9 is an initiator caspase that, upon activation, cleaves and activates downstream effector caspases, such as caspase-3 and -7, ultimately leading to programmed cell death.[2][3]
Principle of the Method
The this compound-inducible apoptosis system is based on the forced dimerization of caspase-9. In the absence of the this compound molecule, SNAP-tag-caspase-9 and HaloTag-caspase-9 remain as inactive monomers within the cell.[1] The this compound molecule is composed of a SNAP-tag substrate and a HaloTag substrate connected by a linker.[1] Upon addition to the cell culture, this compound permeates the cell membrane and crosslinks the SNAP-tag and HaloTag fusions, forcing the dimerization of the caspase-9 monomers. This induced proximity facilitates the autoproteolytic cleavage and activation of caspase-9, initiating the downstream apoptotic signaling pathway.[1]
Data Presentation
The following table summarizes the quantitative data from experiments demonstrating the this compound-inducible dimerization leading to apoptosis. The data is based on the expression of a construct where a bidirectional CMV promoter drives the expression of SNAP-tag-caspase-9 and tdTomato-P2A-T2A-HaloTag-caspase-9.[1] The tdTomato fluorescence serves as an indirect reporter for the expression of the HaloTag-caspase-9 fusion. A decrease in fluorescence indicates cell death.
| This compound Concentration | Observation Method | Result | Reference |
| 1 µM | Fluorescent Microscopy | Lowest tdTomato fluorescence, indicating significant cell death. | [1] |
| 5 µM | Fluorescent Microscopy | Increased tdTomato fluorescence compared to 1 µM, suggesting a dose-dependent effect. | [1] |
| 1.6 nM | Immunoblotting | Detection of intact dimerized protein. | [1] |
| Time-dependent | Immunoblotting | Dimerization observed in as little as 24 minutes. | [1] |
| Varying Concentrations | Flow Cytometry | Confirmed the trend observed in fluorescent microscopy. | [1] |
Signaling Pathway and Experimental Workflow
This compound-Induced Caspase-9 Apoptosis Pathway
References
Application Notes and Protocols for HaXS8-Mediated Protein Translocation
For Researchers, Scientists, and Drug Development Professionals
Introduction
HaXS8 is a cell-permeable chemical inducer of dimerization (CID) that facilitates the covalent and irreversible heterodimerization of proteins tagged with HaloTag and SNAP-tag.[1] This system provides a powerful tool for inducing protein-protein interactions with high spatiotemporal control, enabling the study of various cellular processes. A key application of the this compound system is the controlled translocation of a protein of interest (POI) to a specific subcellular compartment. This is achieved by fusing the POI to either a HaloTag or a SNAP-tag and co-expressing an anchor protein, fused to the corresponding partner tag, which is localized to the desired cellular location (e.g., plasma membrane, nucleus, mitochondria). Upon addition of this compound, the POI is rapidly and irreversibly recruited to the anchor protein, effectively translocating it to the target compartment.[1]
These application notes provide detailed protocols for utilizing the this compound system to induce and analyze protein translocation in mammalian cells. The protocols cover vector construction, cell culture and transfection, induction of translocation, and methods for quantitative analysis, including fluorescence microscopy and subcellular fractionation followed by Western blotting.
Data Presentation
Table 1: Quantitative Analysis of this compound-Mediated Protein Dimerization and Translocation
| Parameter | Cell Line | This compound Concentration | Incubation Time | Readout | Result | Reference |
| Dimerization Efficiency | HeLa | 50 nM | 40 min | Western Blot | >65% dimerization of Halo-GFP and SNAP-GFP | [1] |
| Dimerization Efficiency | HEK293 | 0.5 µM | 40 min | Western Blot | Rapid and efficient cross-linking of membrane anchor and iSH2 construct | [1] |
| Reporter Gene Activation (Split-TF) | HEK293FT | 200 nM | 24 hours | Flow Cytometry | Maximal reporter activity | [1] |
| Apoptosis Induction (Split-Caspase-9) | Mammalian Cells | 1 µM - 5 µM | Not Specified | Fluorescence Microscopy | Concentration-dependent increase in tdTomato fluorescence (apoptosis reporter) | [1] |
| Protein Translocation to Golgi | HeLa | 5 µM | 15 min | Live-cell Microscopy | Induced translocation of cytosolic SNAP-mTFP1 to Golgi-localized Halo-RFP-Giantin | [2] |
Experimental Protocols
Protocol 1: Construction of HaloTag and SNAP-tag Fusion Vectors
This protocol describes the general steps for cloning a gene of interest into commercially available HaloTag and SNAP-tag vectors for expression in mammalian cells.
Materials:
-
pSNAP-tag(m) vector (e.g., NEB #N9172)[3]
-
HaloTag® Flexi® Vector (e.g., Promega)[4]
-
Gene of interest (GOI) in a suitable vector
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli (e.g., NEB 10-beta)[3]
-
LB agar plates with appropriate antibiotic
-
Plasmid purification kit
Procedure:
-
Primer Design: Design PCR primers to amplify your GOI. The primers should include restriction sites compatible with the multiple cloning site (MCS) of the pSNAP-tag(m) and HaloTag vectors. Ensure the GOI is in-frame with the tag. For N-terminal fusions, include a Kozak sequence (e.g., GCCRCCATG) before the start codon to enhance translation efficiency. For C-terminal fusions, ensure the stop codon of your GOI is removed if you want to use a stop codon downstream of the tag.[3]
-
PCR Amplification: Perform PCR to amplify your GOI using a high-fidelity DNA polymerase.
-
Digestion and Ligation: Digest both the PCR product and the destination vector (pSNAP-tag(m) or HaloTag) with the chosen restriction enzymes. Purify the digested products and perform a ligation reaction using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli cells.[5]
-
Selection and Screening: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Screen the resulting colonies by colony PCR or restriction digest of miniprep DNA to identify positive clones.
-
Sequence Verification: Sequence the entire insert and flanking regions of the final plasmid to confirm the correct sequence and reading frame.
-
Plasmid Purification: Perform a large-scale plasmid purification to obtain a high concentration of high-quality plasmid DNA for transfection.
Protocol 2: Cell Culture and Transfection
This protocol provides a general procedure for transfecting HeLa cells with HaloTag and SNAP-tag fusion plasmids using Lipofectamine 2000.
Materials:
-
HeLa cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 Transfection Reagent
-
Purified HaloTag and SNAP-tag fusion plasmids
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 90-95% confluency at the time of transfection. For a 6-well plate, this is typically 0.25-1 x 10^6 cells per well in 2 ml of growth medium without antibiotics.[6]
-
Complex Formation: a. For each well to be transfected, dilute the HaloTag and SNAP-tag plasmids in 250 µl of Opti-MEM I Medium. For co-transfection, a 1:1 ratio of the plasmids is a good starting point. b. In a separate tube, dilute the appropriate amount of Lipofectamine 2000 in 250 µl of Opti-MEM I Medium. Mix gently and incubate for 5 minutes at room temperature.[6] c. Combine the diluted DNA and the diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.[6]
-
Transfection: a. Aspirate the growth medium from the cells and replace it with 1.5 ml of fresh, pre-warmed growth medium. b. Add the 500 µl of the DNA-Lipofectamine 2000 complexes drop-wise to each well.[6] c. Gently rock the plate back and forth to ensure even distribution of the complexes.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with the translocation experiment.
Protocol 3: this compound-Mediated Protein Translocation
This protocol describes the induction of protein translocation using this compound and subsequent analysis by fluorescence microscopy.
Materials:
-
Transfected HeLa cells expressing HaloTag and SNAP-tag fusion proteins
-
This compound stock solution (e.g., 10 mM in DMSO)[1]
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Confocal microscope equipped with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Preparation: 24-48 hours post-transfection, replace the growth medium with pre-warmed live-cell imaging medium.
-
Baseline Imaging: Place the plate on the microscope stage and allow it to equilibrate. Acquire baseline images of the cells, capturing the initial localization of the fluorescently tagged protein of interest.
-
This compound Addition: Prepare a working solution of this compound in live-cell imaging medium. A final concentration between 200 nM and 5 µM is a good starting range.[1][2] Carefully add the this compound solution to the cells.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images to monitor the translocation of the protein of interest. The translocation can be rapid, so initial images should be taken at short intervals (e.g., every 30 seconds to 1 minute). Continue imaging for a desired period (e.g., 15-60 minutes).
-
Image Analysis: Quantify the change in protein localization over time. This can be done by measuring the fluorescence intensity in the target compartment versus a control region (e.g., the cytoplasm or the whole cell) in a series of images.[7][8]
Protocol 4: Subcellular Fractionation and Western Blot Analysis
This protocol allows for the biochemical confirmation and quantification of protein translocation.
Materials:
-
Transfected and this compound-treated cells
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Subcellular fractionation kit or buffers (cytoplasmic and nuclear extraction buffers)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Primary antibodies against the protein of interest and subcellular markers (e.g., Tubulin for cytoplasm, Lamin B1 for nucleus)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Fractionation: a. After this compound treatment, wash the cells twice with ice-cold PBS. b. Scrape the cells in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C. c. Resuspend the cell pellet in a hypotonic lysis buffer to swell the cells.[9] d. Disrupt the cell membrane using a Dounce homogenizer or by passing the suspension through a narrow-gauge needle. e. Centrifuge the lysate at a low speed (e.g., 720 x g for 5 minutes) to pellet the nuclei. The supernatant contains the cytoplasmic fraction. f. Carefully collect the supernatant (cytoplasmic fraction). g. Wash the nuclear pellet with buffer and then lyse the nuclei using a nuclear extraction buffer.
-
Protein Quantification: Determine the protein concentration of the cytoplasmic and nuclear fractions using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations of the fractions and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with primary antibodies against your protein of interest and subcellular markers. d. Incubate with an HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantitative Analysis: Use densitometry software to measure the band intensities. Normalize the amount of your protein of interest in each fraction to the corresponding subcellular marker to quantify the extent of translocation.
Mandatory Visualizations
Caption: Experimental workflow for this compound-mediated protein translocation.
Caption: Mechanism of this compound-induced protein translocation.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. neb.com [neb.com]
- 4. promega.com [promega.com]
- 5. Novel Protein-oligonucleotide Conjugation Method Involving a High-affinity Capture HaloTag - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. A Quantitative Method to Track Protein Translocation between Intracellular Compartments in Real-Time in Live Cells Using Weighted Local Variance Image Analysis | PLOS One [journals.plos.org]
- 8. synentec.com [synentec.com]
- 9. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for Creating Stable Protein Dimers with HaXS8
Audience: Researchers, scientists, and drug development professionals.
Introduction
HaXS8 is a cell-permeable chemical inducer of dimerization (CID) that facilitates the creation of stable, covalent, and irreversible protein dimers within living cells.[1][2][3] This technology is predicated on the highly specific and rapid covalent reaction between two protein tags, HaloTag and SNAP-tag, which are genetically fused to the proteins of interest.[4] this compound itself is a bifunctional molecule, comprising a chloroalkane moiety that irreversibly binds to the active site of HaloTag, and an O6-benzylguanine (BG) group that covalently attaches to the SNAP-tag.[4] This trimolecular conjugation results in a stable ternary complex, effectively dimerizing the two proteins of interest.
The covalent nature of the this compound-mediated linkage provides a robust and stable dimerization, making it a powerful tool for a wide range of applications in cell biology and drug discovery. These applications include, but are not limited to, the inducible activation of signaling pathways, reconstitution of split-protein sensors and effectors, and targeted protein translocation.[5][6] This document provides detailed application notes and protocols for utilizing this compound to create stable protein dimers for various research applications.
Data Presentation
Quantitative Parameters for this compound-Mediated Dimerization
The following table summarizes key quantitative data for the use of this compound in inducing protein dimerization in mammalian cells.
| Parameter | Value | Cell Type | Application Context | Reference |
| Effective Concentration Range | 50 nM - 5 µM | HeLa, HEK293 | General Dimerization | [7] |
| Concentration for >65% Dimerization | As low as 50 nM | HeLa | Halo-GFP and SNAP-GFP dimerization | [7] |
| Optimal Concentration (Split-Cre) | 200 nM | HEK293FT | dsRed to GFP Cre stoplight reporter | [6] |
| Dimerization Time | As fast as 24 minutes | HEK293FT | Split-TF dimerization | [6] |
| Incubation Time for PI3K/mTOR Activation | 40 minutes | HEK293 | Activation of PKB/Akt and mTOR | [7] |
| This compound Stock Solution | 10 mM in DMSO | - | General Use | [8] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | - | General Use | [1] |
Experimental Protocols
General Workflow for this compound-Mediated Protein Dimerization
The general workflow for a this compound-induced protein dimerization experiment involves designing expression vectors for the HaloTag and SNAP-tag fusion proteins, transfecting these into a suitable mammalian cell line, treating the cells with this compound, and then analyzing the dimerization and its downstream consequences.
Figure 1. General experimental workflow for this compound-induced protein dimerization.
Application Note 1: Inducible Gene Expression using a Split-Transcription Factor System
This application leverages this compound to reconstitute a functional transcription factor (TF) from two separate domains, a DNA-binding domain (DB) and a transcriptional activation domain (TA), each fused to either a SNAP-tag or a HaloTag. Dimerization brings the DB and TA domains into proximity, initiating transcription of a reporter gene.[5]
Signaling Pathway Diagram
Figure 2. this compound-inducible split-transcription factor system.
Protocol: Split-TF Luciferase Reporter Assay
-
Plasmid Construction:
-
Clone the DNA-binding domain (e.g., Gal4-DB) fused to a SNAP-tag into a mammalian expression vector.
-
Clone the transcriptional activation domain (e.g., VP64) fused to a HaloTag into a separate mammalian expression vector.
-
Construct a reporter plasmid containing a promoter with binding sites for the chosen DB (e.g., UAS for Gal4) upstream of a luciferase gene.
-
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the DB-SNAP-tag, HaloTag-TA, and luciferase reporter plasmids using a suitable transfection reagent.
-
-
This compound Treatment:
-
24 hours post-transfection, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., a dose-response from 1 nM to 1 µM). Include a DMSO-only control.
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the reporter luciferase activity to a co-transfected control (e.g., Renilla luciferase).
-
Plot the normalized luciferase activity against the this compound concentration to generate a dose-response curve and determine the EC50.
-
Application Note 2: Inducible Recombination using a Split-Cre System
This compound can be used to control the activity of Cre recombinase by splitting it into two inactive fragments.[5] Each fragment is fused to either a SNAP-tag or a HaloTag. Upon addition of this compound, the fragments dimerize, reconstituting Cre activity and leading to recombination at loxP sites.[6]
Experimental Workflow Diagram
Figure 3. Workflow for this compound-inducible split-Cre recombination assay.
Protocol: Split-Cre "Stoplight" Reporter Assay
-
Plasmid and Cell Line Preparation:
-
Construct expression vectors for the N-terminal fragment of Cre recombinase fused to a SNAP-tag and the C-terminal fragment fused to a HaloTag.
-
Utilize a reporter cell line (e.g., HEK293FT) that stably expresses a "stoplight" reporter cassette, such as loxP-dsRed-STOP-loxP-GFP, where Cre-mediated recombination excises the dsRed-STOP cassette, leading to GFP expression.[6]
-
-
Cell Culture and Transfection:
-
Seed the reporter cells in a 12-well plate.
-
Co-transfect the cells with the plasmids encoding Cre(N)-SNAP-tag and HaloTag-Cre(C).
-
-
This compound Treatment:
-
24 hours after transfection, treat the cells with varying concentrations of this compound (e.g., 0-500 nM).
-
-
Flow Cytometry Analysis:
-
48 hours after this compound treatment, harvest the cells by trypsinization.
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
Application Note 3: Induction of Apoptosis via Caspase-9 Dimerization
Apoptosis can be inducibly triggered by using this compound to dimerize engineered caspase-9 proteins.[5] Caspase-9, an initiator caspase, is activated upon dimerization.[8] By fusing SNAP-tag and HaloTag to caspase-9, its dimerization and subsequent activation can be controlled by the addition of this compound.
Signaling Pathway Diagram
Figure 4. this compound-induced dimerization and activation of Caspase-9.
Protocol: Annexin V Apoptosis Assay
-
Plasmid Construction:
-
Create mammalian expression vectors encoding full-length human caspase-9 fused to a SNAP-tag and a HaloTag.
-
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 6-well plate.
-
Co-transfect the cells with the Caspase-9-SNAP-tag and HaloTag-Caspase-9 plasmids.
-
-
Induction of Apoptosis:
-
24 hours post-transfection, treat the cells with a predetermined optimal concentration of this compound (e.g., 1 µM). Include a DMSO control.
-
Incubate for a desired period to induce apoptosis (e.g., 24-48 hours).
-
-
Annexin V and Propidium Iodide (PI) Staining:
-
Flow Cytometry Analysis:
Application Note 4: Activation of the PI3K/mTOR Signaling Pathway
This compound can be utilized to synthetically activate intracellular signaling pathways. For example, by forcing the dimerization of a membrane-anchored protein with a cytosolic signaling protein, a specific pathway can be initiated. This has been demonstrated for the PI3K/mTOR pathway by dimerizing a membrane-targeted HaloTag fusion with a SNAP-tagged inter-SH2 domain of p85.[6]
Signaling Pathway Diagram
Figure 5. this compound-mediated activation of the PI3K/mTOR pathway.
Protocol: Western Blot Analysis of Akt and mTOR Phosphorylation
-
Plasmid Construction:
-
Construct a plasmid encoding a membrane-localization signal (e.g., from Lyn kinase) fused to a HaloTag.
-
Construct a plasmid encoding the inter-SH2 (iSH2) domain of the p85 regulatory subunit of PI3K fused to a SNAP-tag.
-
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 6-well plate.
-
Co-transfect the cells with the membrane-targeted HaloTag and iSH2-SNAP-tag plasmids.
-
-
This compound Treatment and Cell Lysis:
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[16][18][19]
-
Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), as well as total Akt and mTOR as loading controls.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Plot the normalized phosphorylation levels against time to observe the kinetics of pathway activation.
-
Mandatory Visualizations: Detailed Experimental Workflow for Western Blot Analysis
Figure 6. Detailed workflow for Western Blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Apoptosis Protocols | USF Health [health.usf.edu]
- 3. tenovapharma.com [tenovapharma.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. targetmol.com [targetmol.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Using Luciferase Reporter Assays to Identify Functional Variants at Disease-Associated Loci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using Luciferase Reporter Assays to Identify Functional Variants at Disease-Associated Loci | Springer Nature Experiments [experiments.springernature.com]
- 11. m.youtube.com [m.youtube.com]
- 12. kumc.edu [kumc.edu]
- 13. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 14. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. biomol.com [biomol.com]
- 16. origene.com [origene.com]
- 17. youtube.com [youtube.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - CA [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed HaXS8 Dimerization Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with HaXS8-mediated protein dimerization experiments. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a chemical inducer of dimerization (CID) that promotes the covalent and irreversible intracellular dimerization of two proteins of interest that are genetically fused to a HaloTag and a SNAP-tag, respectively.[1][2] this compound is a bifunctional molecule containing a chloroalkane moiety that specifically and covalently binds to the HaloTag, and an O6-benzylguanine (BG) moiety that covalently reacts with the SNAP-tag.[3][4] By bridging the two tags, this compound brings the fused proteins into close proximity, effectively dimerizing them.[3]
Q2: What are the key advantages of using the this compound system?
A2: The this compound system offers several advantages for studying protein dimerization:
-
Covalent and Irreversible Dimerization: The covalent nature of the bonds formed by this compound with both HaloTag and SNAP-tag results in a stable and irreversible dimer, which can be easily monitored.[3][5]
-
High Specificity and Selectivity: The reactions between the chloroalkane and HaloTag, and between O6-benzylguanine and SNAP-tag, are highly specific, minimizing off-target effects.[5]
-
Cell Permeability: this compound is cell-permeant, allowing for the induction of dimerization in living cells.[6][7]
-
Orthogonality: The this compound system can be used in conjunction with other CID systems, such as the rapamycin-based system, for multiplexed control of protein interactions.[5]
Q3: What are some common applications of this compound-induced dimerization?
A3: this compound-mediated dimerization is a versatile tool used to:
-
Investigate the effects of protein-protein interaction on cellular processes.
-
Induce the activation of signaling pathways, such as the PI3K/mTOR pathway.[1][4]
-
Control protein localization by targeting proteins to specific cellular compartments.[5]
-
Assemble protein complexes to study their function.[2]
-
Regulate gene expression and other cellular events.[4]
Q4: At what concentration and for how long should I treat my cells with this compound?
A4: The optimal concentration and incubation time for this compound can vary depending on the cell type and the specific proteins being studied. However, a good starting point is a concentration range of 50 nM to 5 µM.[1][6] Significant intracellular dimerization has been observed with as low as 50 nM of this compound in HeLa cells.[1] For kinetic studies, incubation times can range from a few minutes to several hours. Dimerization can be detected in as little as 24 minutes.[4] A common treatment condition reported is 0.5 µM for 40 minutes in HEK293 cells.[1] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Troubleshooting Guide
Issue 1: No or Low Dimerization Detected by Western Blot
Q: I am not observing the expected higher molecular weight band corresponding to the dimer on my Western blot after this compound treatment. What could be the problem?
A: This is a common issue that can arise from several factors. Below is a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for no or low dimerization.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| 1. Inefficient Expression of Fusion Proteins | - Verify Expression: Before the dimerization experiment, confirm the expression of both HaloTag and SNAP-tag fusion proteins individually by Western blot. Ensure you are loading sufficient total protein lysate. - Optimize Transfection/Transduction: If expression is low, optimize your transfection or transduction protocol. Consider using a stronger promoter or increasing the amount of plasmid DNA or viral titer. |
| 2. This compound Integrity and Concentration Issues | - Fresh Stock Solution: this compound should be dissolved in a suitable solvent like DMSO and stored at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions in culture medium for each experiment. - Confirm Concentration: Double-check your calculations for the final this compound concentration in the cell culture medium. |
| 3. Suboptimal Dimerization Conditions | - Dose-Response Experiment: Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM) to find the optimal concentration for your system.[4] - Time-Course Experiment: Conduct a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) at the optimal concentration to determine the ideal incubation time.[6] |
| 4. Protein Instability or Aggregation | - Use Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer to prevent protein degradation. - Check for Aggregation: The fusion proteins may be misfolded and aggregated, preventing proper dimerization. Try different lysis buffers or add mild detergents. Running a native PAGE gel might help to assess the aggregation state of your proteins. |
| 5. Inefficient Western Blot Transfer or Detection | - Optimize Transfer: Ensure efficient transfer of high molecular weight proteins. You may need to optimize the transfer time, voltage, or use a wet transfer system. - Antibody Specificity: Verify that your primary antibody efficiently recognizes the fusion proteins. Include positive controls if possible. |
Issue 2: High Background or Non-Specific Bands on Western Blot
Q: I see multiple bands on my Western blot, making it difficult to interpret the dimerization results. What could be the cause?
A: High background or non-specific bands can obscure your results. Here are some potential causes and solutions:
| Possible Cause | Recommended Solution |
| 1. Protein Degradation | - Work Quickly and on Ice: Perform all protein extraction and handling steps on ice or at 4°C to minimize protease activity. - Fresh Protease Inhibitors: Always add fresh protease inhibitors to your lysis buffer immediately before use. |
| 2. Non-Specific Antibody Binding | - Optimize Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal concentration that gives a strong signal with minimal background. - Increase Washing Steps: Increase the number and duration of washing steps after antibody incubations to remove non-specifically bound antibodies. - Use a Different Blocking Buffer: Try different blocking agents such as 5% non-fat milk or bovine serum albumin (BSA) in TBST. |
| 3. Cell Lysis Issues | - Incomplete Lysis: Incomplete cell lysis can result in the release of protein complexes that can cause smearing or extra bands. Ensure complete lysis by using an appropriate lysis buffer and mechanical disruption if necessary. |
Issue 3: Failed Functional Assay Despite Dimerization Confirmation
Q: I have confirmed dimerization by Western blot, but I don't see the expected downstream effect in my functional assay (e.g., signaling pathway activation). Why is this happening?
A: This indicates that while the proteins are being brought into proximity, the induced dimer is not functionally active.
Logical Relationship Diagram
Caption: Potential reasons for lack of functional output.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| 1. Incorrect Protein Conformation | - Tag Placement: The HaloTag and SNAP-tag may be interfering with the proper folding or function of your proteins of interest. Consider re-cloning your constructs with the tags at the other terminus (N- vs. C-terminus). - Linker Length: The linker between the tag and your protein of interest might be too short or too rigid. Consider adding a flexible linker (e.g., a Gly-Ser linker) between the tag and the protein. |
| 2. Steric Hindrance | - Tag Orientation: The orientation of the two proteins in the dimer is critical for function. The this compound-induced dimerization might not result in the correct orientation for downstream signaling. Experiment with different tag placements. |
| 3. Subcellular Localization | - Verify Localization: Ensure that both fusion proteins are expressed in the correct subcellular compartment where the functional interaction is expected to occur. Use immunofluorescence or fluorescent protein fusions to verify localization. |
| 4. Functional Assay Sensitivity | - Optimize Assay: Your functional assay may not be sensitive enough to detect the change induced by dimerization. Try to optimize the assay conditions or use a more sensitive readout. - Positive Controls: Ensure that your functional assay is working correctly by using appropriate positive controls. |
Data Presentation
Table 1: this compound Dimerization Efficiency and Optimal Concentrations
| Cell Line | Fusion Proteins | This compound Concentration | Incubation Time | Dimerization Efficiency | Reference |
| HeLa | Halo-GFP & SNAP-GFP | 50 nM | Not specified | Significant | [1] |
| HeLa | Halo-GFP & SNAP-GFP | Not specified | Not specified | >65% | [1] |
| HEK293 | Membrane anchor & iSH2 | 0.5 µM | 40 min | Rapid and efficient | [1] |
| HEK 293FT | Gal4DB-SNAP & Halo-VP64 | 1.6 nM - 5 µM | 24 min - overnight | Dose-dependent | [4] |
| HeLa | SNAP-GFP & Halo-GFP | 5 µM | 15 min | Significant | [6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of this compound-Induced Dimerization
-
Cell Culture and Transfection:
-
Seed your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with plasmids encoding your HaloTag- and SNAP-tag-fusion proteins using a suitable transfection reagent. Include control wells with each plasmid transfected individually.
-
-
This compound Treatment:
-
24-48 hours post-transfection, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 0.5 µM). For the negative control, add the same volume of vehicle (e.g., DMSO).
-
Incubate the cells for the desired amount of time (e.g., 1 hour) at 37°C.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Prepare samples for SDS-PAGE by mixing a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples on an SDS-PAGE gel of an appropriate acrylamide percentage to resolve both the monomeric and dimeric forms of your proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to one of your proteins of interest or to an epitope tag overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for this compound-Induced Dimerization
-
Construct Design:
-
Clone your proteins of interest into vectors containing a BRET donor (e.g., Renilla luciferase, Rluc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). One protein will be fused to the donor and the other to the acceptor.
-
-
Cell Culture and Transfection:
-
Seed cells in a white, clear-bottom 96-well plate.
-
Co-transfect the cells with the donor and acceptor constructs. Include control wells with the donor construct alone to measure background.
-
-
This compound Treatment:
-
24-48 hours post-transfection, treat the cells with various concentrations of this compound or vehicle control.
-
-
BRET Measurement:
-
Immediately before reading, add the luciferase substrate (e.g., coelenterazine h) to each well.
-
Measure the luminescence at two wavelengths simultaneously using a plate reader equipped with appropriate filters for the donor and acceptor (e.g., ~480 nm for Rluc and ~530 nm for YFP).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Subtract the background BRET ratio obtained from cells expressing only the donor from the BRET ratio of cells expressing both donor and acceptor.
-
An increase in the BRET ratio upon this compound treatment indicates that the two proteins are in close proximity.[9]
-
Mandatory Visualization
Signaling Pathway Diagram: this compound-Induced PI3K/mTOR Activation
Caption: this compound-induced dimerization activating the PI3K/mTOR pathway.[1][10][11][12][13][14]
Experimental Workflow Diagram: this compound Dimerization Experiment
Caption: General experimental workflow for this compound dimerization studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein Dimerizers | Reagents | Tocris Bioscience [tocris.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell-Permeant and Photocleavable Chemical Inducer of Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cube-biotech.com [cube-biotech.com]
- 9. mdpi.com [mdpi.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HaXS8 Concentration for Specific Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing HaXS8, a chemical dimerizer for HaloTag and SNAP-tag fusion proteins. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable chemical dimerizer that covalently and irreversibly crosslinks HaloTag and SNAP-tag fusion proteins inside living cells.[1][2] Its bifunctional structure allows it to simultaneously bind to both tags, forcing the dimerization of the proteins they are fused to. This induced proximity can be used to control a variety of cellular processes, such as activating signaling pathways or inducing protein translocation.[2]
Q2: What is a good starting concentration for this compound in my experiments?
A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, a good starting point for many cell lines, including HeLa and HEK293, is in the range of 50 nM to 1 µM.[1] For initial experiments, a dose-response curve is recommended to identify the concentration that yields the desired biological effect without inducing cytotoxicity.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, often at a concentration of 10 mM.[2] This stock solution should be stored at -20°C or -80°C. For experiments, the stock solution is further diluted in cell culture medium to the desired working concentration. It is advisable to prepare fresh dilutions for each experiment to avoid degradation.[2]
Q4: Can this compound be used to activate specific signaling pathways?
A4: Yes, this compound can be used to activate signaling pathways by inducing the dimerization of key signaling proteins. For example, it has been shown to trigger the activation of the PI3K/Akt/mTOR pathway in HEK293 cells by forcing the interaction of membrane-anchored and cytosolic signaling components.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low dimerization efficiency | - Suboptimal this compound concentration: The concentration may be too low for the specific cell line or protein expression levels. - Low expression of tagged proteins: Insufficient levels of HaloTag and SNAP-tag fusion proteins will limit dimerization. - Incorrect experimental timing: The incubation time with this compound may be too short. | - Perform a dose-response experiment to determine the optimal this compound concentration (see Experimental Protocol 1). - Verify the expression levels of your fusion proteins via Western blot or fluorescence microscopy. - Optimize the incubation time; dimerization can be observed in as little as 30-60 minutes.[1] |
| High cell death or cytotoxicity | - This compound concentration is too high: Excessive concentrations can lead to off-target effects and cellular stress. - Solvent toxicity: High concentrations of DMSO in the final culture medium can be toxic to cells. - On-target toxicity: The induced dimerization of your target proteins may be inherently cytotoxic. | - Perform a cytotoxicity assay (see Experimental Protocol 2) to determine the maximum non-toxic concentration. - Ensure the final DMSO concentration in your cell culture medium is low (ideally ≤ 0.1%). - Include a control where only one of the tagged proteins is expressed to assess if the dimerization itself is the cause of toxicity. |
| High background or non-specific effects | - Off-target effects of this compound: At high concentrations, this compound might interact with other cellular components. - Leaky expression of fusion proteins: Basal level of protein expression might lead to some dimerization even without this compound. | - Use the lowest effective concentration of this compound determined from your dose-response curve. - Include proper negative controls, such as cells expressing only one of the fusion proteins or untransfected cells treated with this compound. - If using an inducible expression system, ensure tight regulation to minimize basal expression. |
| Inconsistent results between experiments | - Variability in cell culture conditions: Differences in cell passage number, confluency, or media can affect results. - Inconsistent this compound preparation: Improper dilution or storage of this compound can lead to variability in its effective concentration. - Cell health: Using unhealthy or stressed cells can lead to unreliable outcomes. | - Standardize your cell culture procedures, including seeding density and passage number. - Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. - Regularly monitor cell health and morphology. |
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the specific cell line and the experimental goals. Below is a summary of reported concentrations used in published studies and a general table for starting concentration ranges.
Table 1: Reported this compound Concentrations in Specific Cell Lines
| Cell Line | Concentration | Outcome |
| HeLa | 50 nM | Significant intracellular dimerization of Halo-GFP and SNAP-GFP.[1] |
| HEK293 | 0.5 µM | Activation of PKB/Akt and mTOR downstream targets.[1] |
| HEK293 | 1.6 nM - 5 µM | Dose-dependent dimerization of split transcription factors.[2] |
Table 2: Recommended Starting Concentration Ranges for Titration Experiments
| General Cell Type | Starting Concentration Range |
| Common cancer cell lines (e.g., HeLa, MCF7, A549) | 10 nM - 1 µM |
| Immortalized cell lines (e.g., HEK293, NIH3T3) | 10 nM - 1 µM |
| Primary cells or sensitive cell lines | 1 nM - 500 nM |
Table 3: Example IC50 Values for Cytotoxicity of Small Molecule Compounds
Note: Specific IC50 values for this compound are not widely available in public literature. The following table provides example IC50 values for other small molecule compounds to illustrate the range of cytotoxic potentials observed in different cell lines. Researchers must determine the specific cytotoxicity profile of this compound in their experimental system.
| Compound | Cell Line | IC50 (µM) |
| Doxorubicin | HCT-116 | 1.3 - 8.3 |
| Doxorubicin | Hep-G2 | 1.3 - 8.3 |
| Doxorubicin | MCF-7 | 1.3 - 8.3 |
| Compound 1 | HCT116 | 22.4 |
| Compound 2 | HCT116 | 0.34 |
Experimental Protocols
Experimental Protocol 1: Determining the Optimal Concentration of this compound
Objective: To identify the optimal concentration of this compound that induces the desired biological effect (e.g., protein dimerization, pathway activation) without causing significant cytotoxicity.
Methodology:
-
Cell Seeding: Plate the cell line of interest in a suitable format (e.g., 96-well plate for high-throughput analysis, or larger plates for Western blotting) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
This compound Dilution Series: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
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Treatment: Remove the existing media from the cells and add the media containing the different concentrations of this compound.
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Incubation: Incubate the cells for a predetermined period (e.g., 1, 4, or 24 hours), depending on the expected kinetics of the biological response.
-
Assay for Biological Effect: Analyze the cells for the desired outcome. This could include:
-
Western Blot: To detect the formation of the dimerized protein complex.
-
Immunofluorescence/Microscopy: To visualize the co-localization of the tagged proteins.
-
Reporter Assay: If the dimerization event is expected to trigger a reporter gene.
-
Phospho-protein analysis (Western Blot or ELISA): To assess the activation of a specific signaling pathway.
-
-
Data Analysis: Plot the measured biological effect against the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Experimental Protocol 2: Assessing this compound Cytotoxicity using an MTT Assay
Objective: To determine the concentration range at which this compound exhibits cytotoxic effects on a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium, similar to the protocol above. Treat the cells with the various concentrations and a vehicle control.
-
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the this compound concentration to determine the IC50 (half-maximal inhibitory concentration).
Visualizations
References
common issues with HaXS8 and how to solve them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the HaXS8 chemical dimerizer in their experiments.
Troubleshooting Guides
Issue: Low or No Dimerization Detected
Question: My Western blot or functional assay shows little to no dimerization of my HaloTag and SNAP-tag fusion proteins after treatment with this compound. What are the possible causes and solutions?
Possible Causes and Solutions:
| Cause | Recommendation |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell type and fusion proteins. Concentrations typically range from 50 nM to 5 µM.[1] High concentrations can sometimes lead to reduced dimerization due to saturation of individual tags.[2] |
| Insufficient Incubation Time | Ensure sufficient incubation time for this compound to induce dimerization. A typical incubation time is 30-60 minutes at 37°C.[1] However, dimerization has been observed in as little as 24 minutes.[2] |
| Low Expression of Fusion Proteins | Verify the expression levels of both HaloTag and SNAP-tag fusion proteins via Western blot or fluorescence microscopy (if fluorescently tagged). Optimize transfection or transduction conditions to ensure sufficient and comparable expression levels of both fusion partners. |
| Incorrect Protein Localization | Confirm that both fusion proteins are localized to the same subcellular compartment where they can interact. Use immunofluorescence or fluorescent protein tags to visualize their localization. |
| Steric Hindrance | The fusion of HaloTag and SNAP-tag to your proteins of interest may sterically hinder their interaction with this compound or each other. Consider redesigning your fusion constructs with different linker lengths or tag orientations (N-terminal vs. C-terminal). |
| Improper this compound Storage and Handling | This compound should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Ensure the compound is properly dissolved in a suitable solvent like DMSO before use.[2][3] |
Issue: High Background or Non-Specific Effects
Question: I am observing high background signal or cellular effects in my negative control (untreated) samples. How can I address this?
Possible Causes and Solutions:
| Cause | Recommendation |
| Fusion Protein Overexpression | High levels of fusion protein expression can sometimes lead to aggregation or non-specific interactions, even in the absence of this compound. Titrate down the amount of plasmid DNA used for transfection or use inducible expression systems for better control. |
| Leaky Reporter System | If using a reporter assay, the reporter itself might have a high basal activity. Characterize the reporter system thoroughly and consider using a reporter with a lower background. |
| Solvent Effects | Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is the same in both treated and untreated control wells and is not causing cellular toxicity or other off-target effects. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my experiment?
The optimal concentration of this compound can vary depending on the cell line, the specific fusion proteins being used, and the desired outcome of the experiment. It is highly recommended to perform a dose-response curve to determine the ideal concentration for your system. A good starting range to test is between 50 nM and 5 µM.[1] One study noted diminished dimerization at concentrations as high as 5 µM, suggesting a "hook effect" where excess this compound can saturate the individual HaloTag and SNAP-tag proteins, preventing them from dimerizing.[2]
Q2: How can I confirm that this compound is inducing the dimerization of my proteins of interest?
Dimerization can be confirmed using several methods:
-
Western Blotting: This is a common method to visualize the formation of a higher molecular weight dimer. The covalent nature of the this compound-mediated bond makes the dimer stable even under denaturing SDS-PAGE conditions.[2][4]
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Co-immunoprecipitation (Co-IP): If your fusion proteins are tagged with different epitopes, you can perform a pull-down with an antibody against one tag and then blot for the other tag.
-
Fluorescence-based methods: If your fusion proteins are tagged with fluorescent proteins, you can use techniques like Förster Resonance Energy Transfer (FRET) to detect their proximity upon this compound addition.
-
Functional Assays: The dimerization event can be designed to trigger a measurable downstream event, such as the activation of a reporter gene[2], initiation of a signaling pathway[1], or induction of apoptosis.[2]
Q3: Is the dimerization induced by this compound reversible?
No, the dimerization induced by this compound is covalent and irreversible.[3] this compound forms a stable thioether bond with the SNAP-tag and an irreversible bond with the HaloTag's active site.[3] This is an important consideration for experimental design, as the effect of dimerization will persist even after this compound is removed from the media. For applications requiring reversibility, a photocleavable version of this compound, called MeNV-HaXS, is available which can be cleaved with UV light.[5]
Q4: Does this compound have any known off-target effects or cytotoxicity?
This compound has been shown to not interfere with PI3K/mTOR signaling.[1] However, as with any small molecule, it is good practice to assess potential cytotoxicity in your specific cell system, especially when using it for the first time or at high concentrations. A standard cytotoxicity assay, such as an MTT or LDH assay, can be performed. It is also crucial to include proper vehicle controls (e.g., DMSO-treated cells) in your experiments.
Q5: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored at -80°C (stable for up to 6 months). For short-term storage, -20°C is suitable for up to one month.[1] Stock solutions are typically prepared in DMSO.[2][3]
Experimental Protocols
Protocol: Confirmation of this compound-Mediated Dimerization by Western Blot
-
Cell Culture and Transfection: Plate your cells of interest at an appropriate density. Co-transfect the cells with plasmids encoding your HaloTag and SNAP-tag fusion proteins. Include control transfections with each plasmid individually and an empty vector control.
-
This compound Treatment: Approximately 24-48 hours post-transfection, treat the cells with the desired concentration of this compound (determined from a dose-response curve). Include a vehicle-only (e.g., DMSO) control. Incubate for the desired time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with SDS-PAGE loading buffer. Do not heat samples to 95°C if the dimer is not covalently linked, however, for this compound the covalent linkage should be stable. A lower heat (e.g., 70°C for 10 minutes) can be used to minimize potential aggregation of large protein complexes.
-
SDS-PAGE and Western Blotting: Separate the protein lysates on an SDS-PAGE gel of an appropriate percentage to resolve both the monomeric and the higher molecular weight dimeric forms. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against one of the fusion tags (e.g., anti-HaloTag or an antibody against your protein of interest). Follow with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescence substrate. The appearance of a band at the expected molecular weight of the dimer in the this compound-treated co-transfected sample, which is absent or significantly reduced in the control samples, confirms dimerization.
Visualizations
Caption: Mechanism of this compound-induced protein dimerization.
Caption: Troubleshooting workflow for low or no dimerization.
References
Technical Support Center: HaXS8-Mediated Dimerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully confirming HaXS8-mediated dimerization of target proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable small molecule dimerizer. It functions by covalently and irreversibly crosslinking two proteins of interest that are genetically fused to a HaloTag and a SNAP-tag, respectively.[1][2] The this compound molecule contains two reactive moieties: a chloroalkane that specifically reacts with the HaloTag, and an O6-benzylguanine that reacts with the SNAP-tag.[2] This forces the formation of a stable heterodimer of the tagged proteins inside living cells.
Q2: What are the key advantages of using the this compound system?
A2: The this compound system offers several advantages for inducing protein dimerization:
-
Covalent and Irreversible: The dimerization is stable, which can be beneficial for downstream analysis.[1]
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Rapid Induction: Dimerization can be observed in as little as 15-40 minutes after adding this compound to cells.[1]
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Orthogonal Control: The HaloTag/SNAP-tag system is orthogonal to many cellular processes and other chemical induction of dimerization (CID) systems, like the rapamycin-based FKBP/FRB system.[2]
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Low Crosstalk: this compound itself does not generally interfere with major signaling pathways like PI3K/mTOR, allowing for specific interrogation of the effects of the induced dimerization.[1][2]
Q3: What are the primary methods to confirm successful this compound-mediated dimerization?
A3: The most common and effective methods include:
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Co-immunoprecipitation (Co-IP) followed by Western Blot: To demonstrate the physical association of the two target proteins after this compound treatment.
-
SDS-PAGE and Western Blot: To directly visualize the higher molecular weight dimer complex.[3][4]
-
Förster Resonance Energy Transfer (FRET): A microscopy-based technique to measure the proximity of the two proteins in living cells.[5][6]
-
Surface Plasmon Resonance (SPR): An in vitro technique to quantify the binding affinity and kinetics of the dimerization.[7]
Q4: At what concentration should I use this compound?
A4: The optimal concentration of this compound can vary depending on the cell type and the expression levels of the tagged proteins. A good starting point is a concentration range of 50 nM to 1 µM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. Note that very high concentrations (e.g., 5 µM) may lead to a decrease in dimerization, possibly due to the saturation of individual tags with this compound before a dimer can form.[4]
Experimental Workflows and Protocols
Visualizing the General Experimental Workflow
Caption: General workflow for this compound-induced dimerization and subsequent analysis.
Protocol 1: Co-immunoprecipitation (Co-IP) and Western Blot
This protocol is designed to confirm the interaction between a Halo-tagged protein ("Bait") and a SNAP-tagged protein ("Prey") following this compound treatment.
Materials:
-
Cells co-expressing Bait-HaloTag and Prey-SNAP-tag
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against the HaloTag (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Antibody against the SNAP-tag (for detection)
-
SDS-PAGE gels and Western Blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the optimized concentration of this compound or vehicle control for the desired time (e.g., 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using a non-denaturing lysis buffer.
-
Pre-clearing Lysates: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-HaloTag antibody for 2-4 hours or overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-SNAP-tag antibody to detect the co-immunoprecipitated Prey protein. A band should be present in the this compound-treated sample but absent or significantly reduced in the vehicle control.
-
Protocol 2: Förster Resonance Energy Transfer (FRET)
FRET is a powerful technique to measure protein-protein proximity in living cells. For this assay, the HaloTag and SNAP-tag proteins are fused to a FRET donor (e.g., CFP or GFP) and acceptor (e.g., YFP or mCherry) pair, respectively.
Materials:
-
Cells co-expressing Donor-Protein1-HaloTag and Acceptor-Protein2-SNAP-tag
-
This compound and vehicle control
-
Confocal microscope equipped for FRET imaging
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.
-
Transfection: Co-transfect cells with the FRET-pair constructs.
-
Baseline Imaging: Before adding this compound, acquire baseline images of the donor and acceptor fluorescence.
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This compound Treatment: Add this compound to the cells and incubate.
-
FRET Imaging: Acquire images at different time points after this compound addition. A successful dimerization will result in an increase in the FRET signal (sensitized emission of the acceptor upon donor excitation) and a corresponding decrease in the donor fluorescence lifetime (if using FLIM-FRET).
-
Data Analysis: Calculate the FRET efficiency. A significant increase in FRET efficiency in this compound-treated cells compared to controls indicates successful dimerization.[5][8]
Protocol 3: Surface Plasmon Resonance (SPR)
SPR is an in vitro technique that can provide quantitative data on the binding kinetics and affinity of the this compound-mediated dimerization.
Materials:
-
Purified Protein1-HaloTag and Protein2-SNAP-tag
-
This compound
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Immobilization and running buffers
Procedure:
-
Ligand Immobilization: Immobilize one of the purified proteins (e.g., Protein1-HaloTag) onto the sensor chip surface.
-
Analyte Injection: Inject the second protein (Protein2-SNAP-tag) in the presence and absence of this compound over the chip surface.
-
Data Acquisition: Measure the change in the SPR signal in real-time to monitor the binding and dissociation.
-
Kinetic Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A strong binding interaction should be observed only in the presence of this compound.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak dimer band on Western Blot | Inefficient this compound treatment | Optimize this compound concentration and incubation time. |
| Low protein expression | Verify expression of both tagged proteins by Western Blot of the total cell lysate. | |
| Dimer is unstable to lysis conditions | Use a milder lysis buffer. | |
| High background in Co-IP | Non-specific antibody binding | Perform pre-clearing of the lysate; use a high-quality, validated antibody. |
| Insufficient washing | Increase the number of wash steps and/or the stringency of the wash buffer.[9] | |
| No FRET signal | Incorrect FRET pair or fluorophore orientation | Ensure the chosen donor-acceptor pair is appropriate; the distance between fluorophores might be >10 nm. |
| Low protein expression | Confirm expression of both fusion proteins. | |
| SPR: No binding observed | Inactive protein after purification | Ensure proteins are correctly folded and active. |
| Improper ligand immobilization | Try different immobilization strategies to ensure the binding site is accessible.[10] | |
| SPR: Non-specific binding | Analyte is sticking to the sensor surface | Add a blocking agent like BSA to the running buffer; optimize buffer pH and salt concentration.[11] |
Quantitative Data Summary
| Parameter | Value | Experimental Conditions | Reference |
| Dimerization Efficiency | >65% | HeLa cells, Halo-GFP and SNAP-GFP | [1] |
| Effective this compound Concentration | As low as 50 nM | HeLa cells | [1] |
| Optimal Dimerization Time | 10-15 minutes | HEK293T cells, 0.5 µM this compound | [6] |
| Saturated Dimerization Concentration | 0.5 µM | HEK293T cells | [6] |
| High Concentration Effect | Diminished dimerization | 5 µM this compound | [4] |
Signaling Pathway Diagrams
This compound Mechanism of Action
Caption: this compound covalently links HaloTag and SNAP-tag fusion proteins.
Example: this compound-Induced Activation of the PI3K/mTOR Pathway
This compound can be used to artificially activate signaling pathways by forcing the dimerization of key components. For example, by dimerizing a membrane-anchored protein with a cytosolic signaling protein.
References
- 1. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. A FRET method for investigating dimer/monomer status and conformation of the UVR8 photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing HaloTag and SNAP‐Tag Chemical Inducers of Dimerization to Probe Receptor Oligomerization and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface plasmon resonance biosensing of the monomer and the linked dimer of the variants of protein G under mass transport limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alphavirus-induced hyperactivation of PI3K/AKT directs pro-viral metabolic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. nicoyalife.com [nicoyalife.com]
HaXS8 stability and storage best practices
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals using the HaXS8 chemical inducer of dimerization. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Stability and Storage
Proper handling and storage of this compound are critical for obtaining reproducible results.
Frequently Asked Questions (FAQs):
-
How should I store this compound?
-
What is the best solvent for dissolving this compound?
-
How stable is this compound in cell culture media?
Storage Conditions Summary:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| Stock Solution in DMSO | -80°C | 6 months[1][4] |
| -20°C | 1 month[1][4] |
Troubleshooting Guide
Encountering issues in your experiments? This guide addresses common problems and provides potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low dimerization observed | Suboptimal this compound Concentration: The concentration of this compound may be too low for your specific cell type or protein expression levels. | Perform a dose-response experiment to determine the optimal concentration (see Experimental Protocols section). Effective concentrations in published studies range from 1.6 nM to 5 µM.[2] |
| Insufficient Incubation Time: The dimerization reaction may not have had enough time to proceed to completion. | Optimize the incubation time. Dimerization can be detected in as little as 24 minutes, but overnight incubation is also common.[2] | |
| Low Expression of Fusion Proteins: The levels of one or both of your HaloTag and SNAP-tag fusion proteins may be insufficient. | Verify the expression of your fusion proteins by Western blot or fluorescence microscopy (if tagged with a fluorescent protein). | |
| Incorrect Fusion Protein Design: The HaloTag or SNAP-tag may be sterically hindered, preventing this compound binding. | Consider redesigning your fusion constructs, for example, by adding a longer linker between the tag and your protein of interest. | |
| High background signal or non-specific effects | This compound Concentration is Too High: Excess this compound can lead to off-target effects or cytotoxicity. | Lower the concentration of this compound. Use the lowest effective concentration determined from your dose-response experiment. |
| DMSO Toxicity: The final concentration of DMSO in your culture medium may be too high. | Ensure the final DMSO concentration is below a toxic level for your cells (typically <0.5%). | |
| Cellular Toxicity Observed | High this compound Concentration: Some cell types may be more sensitive to this compound. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at a range of this compound concentrations to determine the cytotoxic threshold for your specific cells. |
| Off-target Effects: this compound-induced dimerization may be unintentionally activating a signaling pathway that leads to cell death. | Include appropriate experimental controls to distinguish between on-target and off-target effects (see Experimental Controls section). |
Experimental Protocols & Methodologies
Detailed protocols for key experiments involving this compound.
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
This protocol will help you identify the ideal this compound concentration for achieving maximal dimerization with minimal background in your experimental system.
Methodology:
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase during the experiment.
-
Transfection/Transduction: Introduce your HaloTag and SNAP-tag fusion protein constructs into the cells and allow for sufficient time for protein expression (typically 24-48 hours).
-
This compound Dilution Series: Prepare a series of this compound dilutions in your cell culture medium. A good starting range is from 1 nM to 5 µM (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 200 nM, 500 nM, 1 µM, 5 µM). Include a vehicle-only control (e.g., DMSO).
-
Treatment: Replace the existing media with the media containing the this compound dilutions.
-
Incubation: Incubate the cells for a predetermined amount of time (a good starting point is 4-6 hours).
-
Analysis: Analyze the extent of dimerization. This can be done by:
-
Western Blot: Lyse the cells and perform a Western blot to detect the dimerized protein complex, which will have a higher molecular weight than the individual fusion proteins.[2]
-
Functional Assay: If dimerization is expected to trigger a functional readout (e.g., reporter gene expression, apoptosis), quantify this output.[2]
-
-
Data Interpretation: Plot the dimerization or functional output as a function of this compound concentration to determine the concentration that gives the maximal effect before plateauing or causing toxicity.
Protocol 2: Western Blot Analysis of this compound-Induced Dimerization
Methodology:
-
Cell Treatment: Treat cells expressing your HaloTag and SNAP-tag fusion proteins with the optimized concentration of this compound for the desired amount of time. Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix the cell lysates with SDS-PAGE loading buffer.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies that recognize one of your fusion proteins (or the tags themselves).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate. The dimerized product will appear at a higher molecular weight than the monomeric fusion proteins.
-
Protocol 3: this compound-Induced Apoptosis Assay
This protocol is for systems where this compound-induced dimerization of pro-apoptotic proteins (e.g., Caspase-9) is expected to trigger cell death.
Methodology:
-
Cell Treatment: Treat cells expressing the HaloTag- and SNAP-tag-fused pro-apoptotic proteins with various concentrations of this compound (and a vehicle control) for a set time course (e.g., 12, 24, 48 hours).
-
Cell Staining: Harvest the cells and stain them with an Annexin V antibody conjugate and a viability dye (e.g., propidium iodide or DAPI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and viability dye-negative.
-
Early apoptotic cells: Annexin V-positive and viability dye-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and viability dye-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the dose- and time-dependent induction of apoptosis by this compound.
Signaling Pathways & Experimental Workflows
Visualizing the logic of this compound-mediated experiments.
This compound Mechanism of Action
This compound is a bifunctional molecule that covalently links HaloTag and SNAP-tag fusion proteins, forcing their dimerization.
Caption: this compound induces dimerization of HaloTag and SNAP-tag fusion proteins.
Experimental Workflow: Optimizing this compound Concentration
A logical flow for determining the optimal this compound concentration for your experiment.
Caption: Workflow for this compound dose-response optimization.
Signaling Pathway: this compound-Induced PI3K/mTOR Activation
This compound can be used to conditionally activate the PI3K/mTOR pathway by dimerizing key components.
Caption: this compound-induced dimerization to activate the PI3K/mTOR pathway.
References
Technical Support Center: Minimizing Cytotoxicity of HaXS8 in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the potential cytotoxicity of HaXS8 in long-term cellular experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during prolonged exposure of cells to this compound.
| Problem | Possible Cause | Recommended Solution |
| Increased cell death or decreased viability over time. | 1. High concentration of this compound: Prolonged exposure to a high concentration may induce off-target effects or cellular stress. 2. Solvent (DMSO) toxicity: Accumulation of DMSO in the culture medium from repeated dosing can be cytotoxic.[1][2][3][4][5][6] 3. Instability of this compound: Degradation of this compound in culture media over time may lead to the formation of cytotoxic byproducts. 4. Sustained signaling pathway activation: Chronic activation of pathways like PI3K/AKT/mTOR can lead to cellular senescence or apoptosis in some contexts. | 1. Optimize this compound Concentration: Perform a dose-response curve to determine the minimal effective concentration of this compound required for the desired dimerization effect. See the "Experimental Protocols" section for a detailed protocol. 2. Minimize DMSO Concentration: Prepare a higher concentration stock of this compound to reduce the final volume of DMSO added to the culture. The final DMSO concentration should ideally be kept below 0.1%.[4] Perform a vehicle control with the same DMSO concentration to assess its specific effect. 3. Regular Media Changes: Change the cell culture media every 2-3 days to remove degraded compound and replenish nutrients.[7][8] For sensitive cell lines, daily media changes may be necessary.[9] 4. Monitor Pathway Activation: Periodically assess the activation state of the target signaling pathway to ensure it is within the desired range. |
| Changes in cell morphology or growth rate. | 1. Sub-lethal cytotoxicity: Cells may exhibit stress responses, such as altered morphology or reduced proliferation, before overt cell death. 2. Nutrient depletion: Increased metabolic activity due to pathway activation may deplete essential nutrients from the media more rapidly.[7] | 1. Conduct Cell Viability Assays: Regularly monitor cell health using assays like MTT or Trypan Blue exclusion. See the "Experimental Protocols" section for detailed procedures. 2. Optimize Media Change Frequency: Increase the frequency of media changes to ensure an adequate supply of nutrients.[9][7][8] Consider using a more enriched culture medium if necessary. |
| Inconsistent or loss of dimerization effect over time. | 1. This compound degradation: The chemical stability of this compound in aqueous culture media at 37°C may be limited over several days. 2. Cellular efflux: Cells may actively transport this compound out of the cytoplasm over time. | 1. Freshly Prepare this compound: Prepare fresh dilutions of this compound from a frozen stock for each media change. Avoid repeated freeze-thaw cycles of the stock solution.[10] 2. Replenish this compound with Media Changes: Add fresh this compound with each media change to maintain a consistent intracellular concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in long-term experiments?
A1: For long-term studies, it is crucial to use the lowest effective concentration of this compound. We recommend performing a dose-response experiment, starting from a low concentration (e.g., 50 nM) and titrating up to the concentration that achieves the desired level of protein dimerization without impacting cell viability over a short-term (24-48 hour) experiment.[11]
Q2: How can I assess the cytotoxicity of this compound in my specific cell line?
A2: You can assess cytotoxicity using standard cell viability assays. The MTT assay measures metabolic activity, while the Trypan Blue exclusion assay distinguishes between live and dead cells based on membrane integrity. For a more detailed analysis of the mechanism of cell death, a Caspase-3 activity assay can be used to detect apoptosis. Detailed protocols for these assays are provided in the "Experimental Protocols" section.
Q3: What is the stability of this compound in cell culture medium?
A3: While specific data on the long-term stability of this compound in cell culture medium is limited, it is best practice to assume potential degradation over time at 37°C. To mitigate this, it is recommended to change the media and replenish this compound every 2-3 days.[9][7][8]
Q4: Can the solvent for this compound, DMSO, be toxic to my cells in a long-term experiment?
A4: Yes, DMSO can be cytotoxic at higher concentrations and with prolonged exposure.[1][2][3][4][5][6] It is crucial to keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.1%.[4] Always include a vehicle control (media with the same concentration of DMSO but without this compound) in your experiments to assess the specific effects of the solvent.
Q5: Should I use serum-free media for my long-term experiments with this compound?
A5: The use of serum-free media can increase the consistency and reproducibility of your experiments by eliminating the variability associated with serum lots.[12][13][14][15] However, cells in serum-free media can be more sensitive to stress.[14] If you are using serum-free media, it is especially important to optimize the concentration of this compound and monitor cell viability closely.
Experimental Protocols
Dose-Response Experiment to Determine Optimal this compound Concentration
Objective: To identify the lowest concentration of this compound that induces the desired level of protein dimerization with minimal impact on cell viability.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.
-
This compound Dilution Series: Prepare a series of this compound dilutions in your cell culture medium. A suggested range is 0, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, 2.5 µM, and 5 µM. Include a vehicle control with the highest concentration of DMSO used.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the this compound dilutions.
-
Incubation: Incubate the cells for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
Assessment of Dimerization: Lyse the cells and analyze protein dimerization by Western blot or another appropriate method.
-
Assessment of Cell Viability: In a parallel plate, assess cell viability using the MTT assay (see protocol below).
-
Analysis: Determine the concentration of this compound that gives a robust dimerization signal with the highest cell viability.
MTT Cell Viability Assay
Objective: To assess cell metabolic activity as an indicator of cell viability.[16][17][18][19]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[17]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol).[17]
-
96-well plate with cultured cells.
Protocol for Adherent Cells:
-
Following treatment with this compound, carefully aspirate the culture medium from the wells.[16][17]
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[16][17]
-
Aspirate the MTT solution.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[16][17]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]
-
Read the absorbance at 590 nm using a microplate reader.[17]
Trypan Blue Exclusion Assay for Cell Viability
Objective: To determine the number of viable and non-viable cells based on membrane integrity.[20][21][22][23][24]
Materials:
Protocol:
-
Collect a sample of your cell suspension.
-
Mix one part of the cell suspension with one part of 0.4% Trypan Blue solution.[21]
-
Load 10 µL of the mixture into a hemocytometer.[20]
-
Count the number of viable (clear) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.[20]
Caspase-3 Colorimetric Assay
Objective: To detect the activation of caspase-3, a key marker of apoptosis.[25][26][27][28][29]
Materials:
-
Caspase-3 Colorimetric Assay Kit (contains cell lysis buffer, reaction buffer, and DEVD-pNA substrate).
Protocol (General):
-
Induce apoptosis in your control cells (positive control).
-
Harvest and count your experimental and control cells (typically 2-5 x 10^6 cells).[25]
-
Resuspend the cells in chilled cell lysis buffer and incubate on ice.[25][27]
-
Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic extract.[25][27]
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add the cell lysate, reaction buffer (with DTT), and DEVD-pNA substrate.[25][27]
-
Incubate at 37°C for 1-2 hours, protected from light.[25][27]
-
Read the absorbance at 405 nm.[25][26] The increase in absorbance is proportional to the caspase-3 activity.
Visualizations
References
- 1. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 2. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gmpplastic.com [gmpplastic.com]
- 8. How often should you change your cell culture media? - Ximbio FAQ [ximbio.com]
- 9. corning.com [corning.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. targetmol.com [targetmol.com]
- 12. mpbio.com [mpbio.com]
- 13. [Cultivation of mammalian cells in serum-free media] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serum-Free Media (SFM) | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. cellculturecompany.com [cellculturecompany.com]
- 16. broadpharm.com [broadpharm.com]
- 17. cyrusbio.com.tw [cyrusbio.com.tw]
- 18. resources.bio-techne.com [resources.bio-techne.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Trypan Blue Exclusion | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 23. revvity.com [revvity.com]
- 24. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. cosmobiousa.com [cosmobiousa.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. genscript.com [genscript.com]
- 29. mpbio.com [mpbio.com]
Technical Support Center: Challenges in Using HaXS8 for In Vivo Studies
Disclaimer: As of late 2025, to the best of our knowledge, HaXS8 has not yet been reported in in vivo studies. This guide is designed to be a proactive resource for researchers, scientists, and drug development professionals planning to undertake such experiments. The following troubleshooting advice and frequently asked questions (FAQs) are based on the known properties of this compound, the in vivo behavior of its components (HaloTag and SNAP-tag), and general principles of in vivo small molecule administration.
Frequently Asked Questions (FAQs)
Solubility and Formulation
Q1: this compound has poor aqueous solubility. How can I formulate it for in vivo administration (e.g., intravenous or intraperitoneal injection)?
A1: Poor aqueous solubility is a common hurdle for in vivo studies with small molecules. Based on established protocols for hydrophobic compounds, you can employ co-solvent or suspension-based formulations. It is crucial to perform pilot tolerability studies with your chosen vehicle in a small cohort of animals before proceeding with the main experiment.
Troubleshooting Guide: this compound Formulation
| Issue | Potential Cause | Suggested Solution |
| Precipitation upon dilution in aqueous buffer | This compound is highly hydrophobic. | Prepare a stock solution in an organic solvent like DMSO. For the final formulation, consider using a co-solvent system such as PEG300, Tween-80, and saline. A suspension in a vehicle like 20% SBE-β-CD in saline is another option for oral or intraperitoneal injections.[1] |
| Vehicle toxicity observed in animals | The chosen solvent or its concentration is not well-tolerated. | Reduce the percentage of organic co-solvents (e.g., keep DMSO to a minimum). Always include a vehicle-only control group in your experiments to assess the effects of the formulation itself. |
| Inconsistent results between animals | Poor stability or homogeneity of the formulation. | Ensure the formulation is well-mixed before each injection. For suspensions, gentle agitation is necessary to ensure a uniform dose. Prepare fresh formulations for each experiment to avoid degradation. |
Dosing and Efficacy
Q2: What is a good starting dose for this compound in an in vivo experiment?
A2: Without prior in vivo data, determining an optimal starting dose requires a systematic approach. You can start by extrapolating from effective in vitro concentrations and conducting a dose-ranging study in a small number of animals.
Troubleshooting Guide: this compound Dosing
| Issue | Potential Cause | Suggested Solution |
| No observable effect at the initial dose | Insufficient concentration at the target site due to metabolism, clearance, or poor biodistribution. | Increase the dose incrementally. Analyze the pharmacokinetics (PK) of this compound to understand its half-life and distribution. Consider alternative routes of administration that might provide better access to the target tissue. |
| Toxicity observed at higher doses | Off-target effects or exaggerated on-target effects. | Reduce the dose. If toxicity persists even at low doses, it may indicate a narrow therapeutic window. Investigate potential off-target effects through in vitro profiling against a panel of receptors and enzymes. |
| High variability in response | Differences in animal metabolism, formulation issues, or inconsistent administration. | Ensure your animal cohort is as homogeneous as possible (age, weight, sex). Refine your formulation and injection technique for consistency. Increase the number of animals per group to improve statistical power. |
Pharmacokinetics and Pharmacodynamics (PK/PD)
Q3: What are the expected pharmacokinetic and pharmacodynamic properties of this compound in vivo?
A3: The PK/PD profile of this compound in vivo is currently unknown. However, we can make some predictions. As a small molecule, it is likely to be distributed broadly, though its hydrophobicity may lead to accumulation in fatty tissues. The covalent and irreversible nature of its binding to SNAP-tag and HaloTag fusion proteins will result in a prolonged pharmacodynamic effect that is uncoupled from the pharmacokinetic profile of the free drug.
Troubleshooting Guide: this compound PK/PD
| Issue | Potential Cause | Suggested Solution |
| Short plasma half-life of this compound | Rapid metabolism or clearance. | A short half-life of the free drug may not be a major issue due to the irreversible nature of its action. The biological effect will persist as long as the dimerized proteins are present. However, if the drug is cleared before it can reach the target tissue in sufficient concentrations, a different formulation or administration route may be needed. |
| Lack of correlation between plasma concentration and effect | Irreversible covalent binding. | This is an expected outcome for a covalent modifier. The pharmacodynamic effect will be cumulative and depend on the rate of synthesis and degradation of the target fusion proteins, rather than the real-time concentration of this compound. |
| Difficulty in achieving steady-state effects | The irreversible nature of dimerization makes it difficult to achieve a stable, reversible biological outcome. | This is a key limitation of the this compound system for in vivo studies where dynamic control is often desired. Consider this limitation during your experimental design. For applications where a sustained, long-term effect is the goal, this could be an advantage. |
Off-Target Effects and Toxicity
Q4: What are the potential off-target effects and toxicity concerns with this compound in vivo?
A4: While this compound is designed to be specific for SNAP-tag and HaloTag, the potential for off-target effects in a complex in vivo environment should not be overlooked. The reactive moieties in this compound could potentially interact with endogenous proteins, particularly those with reactive cysteine residues.
Troubleshooting Guide: this compound Off-Target Effects and Toxicity
| Issue | Potential Cause | Suggested Solution |
| Unexplained adverse events in animals | Off-target binding of this compound to other proteins. | Conduct comprehensive toxicological assessments, including monitoring of animal weight, behavior, and histopathological analysis of major organs. In vitro, you can use proteomic approaches to identify potential off-target binding partners in cell lysates. |
| Immunogenicity | The dimerized protein complex or this compound itself could be recognized as foreign by the immune system. | Monitor for signs of an immune response. While SNAP-tag and HaloTag are generally considered to have low immunogenicity, their expression levels and the context of the fusion protein can play a role. |
| Toxicity related to the fusion proteins | Overexpression or inappropriate localization of the SNAP-tag and HaloTag fusion proteins themselves could be toxic. | Carefully control the expression levels of your fusion proteins. Use tissue-specific or inducible promoters to limit expression to the target cells and time of interest. |
Quantitative Data Summary
| Parameter | Value/Range | Context | Reference |
| In Vitro Dimerization Concentration | >65% dimerization at 50 nM | HeLa cells | [1] |
| In Vitro PI3K/mTOR Activation | 0.5 µM for 40 min | HEK2993 cells | [1] |
| Example IV Formulation Co-solvents | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | General protocol for hydrophobic compounds | [1] |
| Example IP Formulation Suspension | 10% DMSO, 90% of 20% SBE-β-CD in Saline | General protocol for hydrophobic compounds | [1] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Injection (Example)
This protocol is a general starting point and should be optimized for this compound based on empirical testing.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure for a 1.25 mg/mL Clear Solution (for IV):
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix gently to avoid foaming.
-
Visually inspect the solution for any precipitation. If the solution is not clear, it may require further optimization.
Procedure for a 1.25 mg/mL Suspension (for IP):
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
Prepare a sterile solution of 20% SBE-β-CD in saline.
-
In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD solution.
-
Add 100 µL of the this compound DMSO stock solution to the SBE-β-CD solution and mix thoroughly by vortexing to create a uniform suspension.
-
Keep the suspension under gentle agitation until injection to ensure consistent dosing.
Visualizations
References
Technical Support Center: Optimizing HaloTag® and SNAP-tag® Fusion Protein Expression
Welcome to the technical support center for HaloTag® and SNAP-tag® technologies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the expression of their fusion proteins.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for optimizing the expression of my HaloTag® or SNAP-tag® fusion protein?
A1: The most critical factors include the choice of expression vector and promoter, the position of the tag (N-terminus vs. C-terminus), codon optimization of your gene of interest, and the conditions for induction, such as inducer concentration (e.g., IPTG) and post-induction temperature.[1][2][3]
Q2: Should I place the HaloTag® or SNAP-tag® on the N-terminus or C-terminus of my protein of interest?
A2: The optimal placement of the tag is protein-dependent and should be determined empirically.[3] N-terminal tagging can sometimes enhance expression and solubility.[3] However, for proteins with an N-terminal signal peptide, a C-terminal tag is necessary to ensure proper processing. A C-terminal tag also confirms the full-length translation of the protein.[3]
Q3: Can the linker between the tag and my protein affect expression?
A3: Yes, the linker's length, flexibility, and amino acid composition can influence the proper folding and function of the fusion protein.[3][4] It is advisable to use a flexible linker, such as one composed of glycine and serine repeats (e.g., [Ser-Gly4]3), to ensure that the tag and the protein of interest fold independently.[3]
Q4: What is codon optimization, and is it necessary for my fusion protein?
A4: Codon optimization involves modifying the gene sequence of your protein of interest to use codons that are more frequently found in the expression host (e.g., E. coli).[2][5] This can be crucial for achieving high levels of protein expression, as the presence of "rare" codons in the target mRNA can lead to translational stalling, low expression levels, or truncated proteins.[2]
Q5: Are there known differences in expression levels between HaloTag® and SNAP-tag®?
A5: While both tags are generally well-expressed, some studies have observed slight differences. For instance, in one study, SNAP-tag fusion proteins were found to be expressed at a slightly higher level than HaloTag® fusion proteins.[6] However, the HaloTag® itself has been noted for its ability to improve the soluble expression of fusion proteins, comparable to Maltose Binding Protein (MBP).[7][8]
Troubleshooting Guides
Problem 1: Low or No Expression of the Fusion Protein
| Possible Cause | Troubleshooting Step |
| Suboptimal Induction Conditions | Optimize the concentration of the inducer (e.g., IPTG). A common starting range is 0.1 mM to 1.0 mM.[1] Also, vary the post-induction temperature, as lower temperatures (e.g., 15-25°C) can sometimes improve protein expression and solubility.[1][9] |
| Codon Bias | If your protein of interest is from a different species than your expression host, consider codon optimization of the gene sequence to match the codon usage of the host.[2][5][10] |
| Toxicity of the Expressed Protein | If the fusion protein is toxic to the host cells, this can lead to cell death and low yields. Try using a lower concentration of the inducer or a weaker promoter to reduce the expression level.[2] |
| Incorrect Plasmid or Sequence | Verify the integrity of your expression construct by sequencing to ensure the tag and your gene of interest are in the correct reading frame and that there are no mutations. |
| Promoter Leakiness | For toxic proteins, basal "leaky" expression from strong promoters like T7 can be an issue. Consider using an expression strain that contains a plasmid encoding T7 lysozyme (e.g., BL21(DE3)pLysS) to inhibit basal transcription.[2] |
Problem 2: Fusion Protein is Insoluble (Found in Inclusion Bodies)
| Possible Cause | Troubleshooting Step |
| High Expression Rate | High levels of protein expression can overwhelm the cellular folding machinery, leading to aggregation. Reduce the expression rate by lowering the induction temperature (e.g., 15-20°C) and/or decreasing the inducer concentration.[1][2][9] |
| Fusion Tag Position | The location of the tag can impact protein folding and solubility. If you are having solubility issues with an N-terminally tagged protein, try moving the tag to the C-terminus, and vice-versa.[3] |
| Lack of a Solubility-Enhancing Tag | The HaloTag® itself is known to enhance the solubility of some proteins.[7][8][11] If you are using a SNAP-tag® and experiencing solubility problems, you might consider co-expressing molecular chaperones or switching to a HaloTag® construct. |
| Improper Lysis or Purification Buffers | The composition of your buffers can affect protein solubility. For SNAP-tag® fusions, it is recommended to include a reducing agent like DTT (1-5 mM) in purification and storage buffers.[9][12] Avoid chelating agents like EDTA for SNAP-tag® proteins as they contain a structural Zn2+ ion.[9][12] For sticky proteins, adding a non-ionic detergent like Tween 20 (0.05% to 0.1%) can help.[13][14] |
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing the expression of HaloTag® and SNAP-tag® fusion proteins.
Table 1: Recommended Induction Conditions for E. coli Expression
| Parameter | HaloTag® Fusion Proteins | SNAP-tag® Fusion Proteins |
| Host Strain | BL21(DE3) or similar T7 expression strains | BL21(DE3) or similar T7 expression strains[9] |
| Growth Phase for Induction (OD600) | ~0.5 - 0.6[15] | ~0.5[9] |
| IPTG Concentration | 0.1 mM - 1.0 mM (optimization recommended)[1][2] | 0.05 mM - 0.4 mM (optimization recommended)[9][15] |
| Post-Induction Temperature | 18°C - 30°C (lower temperatures often improve solubility)[2] | 15°C - 30°C (lower temperatures often improve solubility)[9] |
| Induction Time | 3 hours to overnight (16 hours)[1][9] | 3 hours to overnight (16 hours)[9] |
Table 2: Comparison of HaloTag® and SNAP-tag® Properties
| Property | HaloTag® | SNAP-tag® |
| Size | ~34 kDa[7][8] | ~20 kDa[9] |
| Origin | Bacterial haloalkane dehalogenase[7][8] | Human O6-alkylguanine-DNA-alkyltransferase[16] |
| Ligand | Chloroalkane (CA) derivatives[7] | O6-benzylguanine (BG) derivatives[6] |
| Solubility Enhancement | Reported to be a strong solubility enhancer, comparable to MBP.[7][8] | Not primarily known as a solubility enhancer, but generally well-behaved. |
Experimental Protocols
Protocol 1: Small-Scale Expression Trial in E. coli
This protocol is designed to test and optimize the expression of your HaloTag® or SNAP-tag® fusion protein.
-
Transformation: Transform your expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.[1]
-
Inoculation: Inoculate 50 mL of fresh LB medium (with antibiotic) with 1 mL of the overnight culture.[1]
-
Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.4-0.6.[1]
-
Induction:
-
Take a 1 mL "uninduced" sample.
-
Divide the remaining culture into smaller, equal volumes (e.g., 5 mL).
-
Induce each sub-culture with a different concentration of IPTG (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM).
-
Incubate the cultures at different temperatures (e.g., 18°C, 25°C, 37°C) for various durations (e.g., 4 hours, overnight).
-
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).[1][9]
-
Lysis and Analysis:
-
Resuspend the cell pellets in a suitable lysis buffer.
-
Lyse the cells (e.g., by sonication).
-
Separate the soluble and insoluble fractions by centrifugation.
-
Analyze all samples (uninduced, total cell lysate, soluble fraction, insoluble fraction) by SDS-PAGE and Coomassie staining or Western blot to determine the optimal expression conditions.
-
Protocol 2: In Vitro Labeling of Purified SNAP-tag® Fusion Protein
This protocol describes the labeling of a purified SNAP-tag® fusion protein with a fluorescent substrate.
-
Reaction Setup: In a microcentrifuge tube, combine the following components in order:
-
Phosphate Buffered Saline (PBS) to a final volume of 50 µL.
-
50 mM DTT to a final concentration of 1 mM.
-
Purified SNAP-tag® fusion protein to a final concentration of 5 µM.
-
250 µM SNAP-tag® substrate to a final concentration of 10 µM.[14]
-
-
Incubation: Incubate the reaction in the dark for 30 minutes at 37°C.[12][14] Labeling can also be performed at lower temperatures (e.g., 4°C) for longer incubation times (e.g., overnight).[13][17]
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the sample by SDS-PAGE.
-
Visualize the labeled protein using a fluorescent gel scanner.
-
Visualizations
Caption: Troubleshooting workflow for low or no protein expression.
Caption: Mechanism of covalent labeling for HaloTag® and SNAP-tag®.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Halo and SNAP-tags: The Effect of Linker Size on Native Protein Folding and Misfolding | Undergraduate Research and Fellowships Mentoring [urfm.psu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The HaloTag: Improving Soluble Expression and Applications in Protein Functional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The HaloTag: Improving Soluble Expression and Applications in Protein Functional Analysis [benthamopenarchives.com]
- 9. neb.com [neb.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. HaloTag is an effective expression and solubilisation fusion partner for a range of fibroblast growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-Specific Protein Labeling with SNAP-Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neb.com [neb.com]
- 14. neb.com [neb.com]
- 15. Item - Optimization of IPTG concentration and induction temperature. - Public Library of Science - Figshare [plos.figshare.com]
- 16. Visualizing and Manipulating Biological Processes Using HaloTag and SNAP-Tag Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neb.com [neb.com]
Validation & Comparative
A Head-to-Head Comparison of Chemical Inducers of Dimerization: HaXS8, Rapamycin, and Gibberellin Systems
For researchers, scientists, and drug development professionals, the precise control of protein interactions is paramount. Chemical Inducers of Dimerization (CIDs) have emerged as powerful tools to achieve this control, enabling the study of signaling pathways, the regulation of gene expression, and the development of novel therapeutic strategies. This guide provides a detailed comparison of a covalent CID system, HaXS8, with two widely used non-covalent systems based on Rapamycin and Gibberellin.
This comparison will delve into the mechanisms of action, key performance metrics, and experimental considerations for each system, supported by experimental data and detailed protocols.
At a Glance: Comparing this compound, Rapamycin, and Gibberellin CID Systems
| Feature | This compound System | Rapamycin System | Gibberellin System |
| Dimerizer | This compound | Rapamycin (or analogs) | Gibberellin A3-acetoxymethyl ester (GA3-AM) |
| Protein Tags | HaloTag and SNAP-tag | FK506-Binding Protein (FKBP) and FKBP-Rapamycin Binding (FRB) domain of mTOR | Gibberellin Insensitive Dwarf1 (GID1) and Gibberellin Insensitive (GAI) |
| Mechanism | Covalent and irreversible | Non-covalent and reversible (in principle) | Non-covalent and reversible |
| Kinetics (On-rate) | Fast (minutes)[1] | Fast (seconds to minutes)[2] | Very fast (seconds)[3][4] |
| Kinetics (Off-rate) | Essentially none (irreversible) | Very slow; considered practically irreversible in cells without a competitive inhibitor.[2][5] | Reversible, though cellular off-rates are not extensively characterized. |
| Effective Concentration | Low nM range (dimerization observed at 1.6 nM)[1][6] | Low nM range (EC50 of 3.8-8.7 nM for rapamycin and its analogs)[7] | Higher nM range (EC50 of 310 nM reported in a specific context)[4] |
| Orthogonality | Orthogonal to the Rapamycin and Gibberellin systems.[6] | Orthogonal to the Gibberellin and this compound systems.[8] | Orthogonal to the Rapamycin and this compound systems.[8] |
| Key Advantages | - Irreversible dimerization useful for stable complex formation.- No interference with mTOR signaling.[6] - High specificity of tags. | - Extensive literature and well-characterized.- Rapid on-rate. | - Very rapid on-rate.- Orthogonal to the widely used rapamycin system. |
| Key Disadvantages | - Irreversibility can be a limitation for studying dynamic processes.- Requires expression of two different protein tags. | - Rapamycin is a potent mTOR inhibitor, causing off-target effects.[7][9]- Immunosuppressive properties.[7][9] | - Requires intracellular esterase activity to convert GA3-AM to its active form.[10]- Potential for cellular acidification at high concentrations.[11] |
| Cytotoxicity | Not extensively reported, but the tags themselves are considered bioorthogonal.[6] | Rapamycin exhibits toxicity at concentrations close to its effective dimerization concentration.[7] | Generally considered low, but can cause cellular acidification at high concentrations.[11] |
Delving Deeper: Mechanisms of Action
This compound: The Covalent Crosslinker
The this compound system provides a robust and irreversible method for inducing protein dimerization. It relies on the highly specific and covalent reaction between two protein tags, HaloTag and SNAP-tag, and the bifunctional this compound molecule. This compound contains a chloroalkane linker that reacts with the active site of HaloTag and a benzylguanine moiety that binds to the SNAP-tag. This results in a stable, covalently linked protein dimer.[6]
Rapamycin: The Molecular Glue
The rapamycin-based system is a classic example of a "molecular glue." Rapamycin, or its non-immunosuppressive analogs, facilitates the non-covalent association of the FKBP and FRB protein domains. When introduced into cells expressing proteins fused to FKBP and FRB, rapamycin binds to FKBP, creating a composite surface that is then recognized by FRB, leading to the formation of a stable ternary complex.[2]
Gibberellin: A Plant-Based Alternative
The gibberellin system utilizes components from a plant signaling pathway. The cell-permeable gibberellin analog, GA3-AM, is deacetylated by intracellular esterases to its active form, GA3. GA3 then binds to the GID1 protein, inducing a conformational change that promotes its high-affinity binding to the GAI protein. This results in the non-covalent dimerization of proteins fused to GID1 and GAI.[3][4][11]
Experimental Protocols
The following are generalized protocols for assessing dimerization using each system. Specific details may need to be optimized for your particular proteins of interest and cell type.
This compound-Induced Dimerization Assay via Western Blot
This protocol describes how to detect the covalent dimerization of HaloTag and SNAP-tag fusion proteins following this compound treatment.
Materials:
-
Cells co-expressing HaloTag- and SNAP-tag-fusion proteins
-
This compound (e.g., from Tocris)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., anti-HaloTag or anti-SNAP-tag)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density. The following day, treat the cells with the desired concentration of this compound (a typical starting concentration is 100 nM) for 1-4 hours at 37°C. Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with a primary antibody against one of the protein tags overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply a chemiluminescent substrate and visualize the bands using a gel documentation system. The dimerized product will appear as a higher molecular weight band compared to the individual fusion proteins.
Rapamycin-Induced Dimerization Assay via Co-Immunoprecipitation
This protocol details how to confirm the interaction between FKBP and FRB fusion proteins upon rapamycin treatment.
Materials:
-
Cells co-expressing FKBP- and FRB-fusion proteins (one with an epitope tag, e.g., HA or Myc)
-
Rapamycin
-
Co-immunoprecipitation (Co-IP) lysis buffer
-
Antibody against the epitope tag (e.g., anti-HA agarose beads)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with rapamycin (e.g., 100 nM) for 1-2 hours.
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the epitope tag (e.g., anti-HA agarose beads) overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., glycine-HCl, pH 2.5 or by boiling in SDS-PAGE sample buffer).
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting, probing for the presence of the other fusion protein to confirm their interaction.
Gibberellin-Induced Dimerization Assay via Live-Cell Imaging (FRET)
This protocol describes a method to visualize the dimerization of GID1 and GAI fusion proteins in real-time using Förster Resonance Energy Transfer (FRET).
Materials:
-
Cells co-expressing GID1 and GAI fusion proteins tagged with a FRET pair (e.g., CFP and YFP)
-
GA3-AM
-
Live-cell imaging medium
-
Confocal microscope equipped for FRET imaging
Procedure:
-
Imaging Setup: Mount the dish on the microscope stage and maintain the cells at 37°C and 5% CO2.
-
Baseline Imaging: Acquire baseline images of the cells in the CFP and YFP channels before adding the inducer.
-
Induction of Dimerization: Add GA3-AM to the imaging medium at the desired concentration (e.g., 10 µM).
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images in both channels to monitor the change in FRET signal over time. An increase in the YFP/CFP emission ratio upon CFP excitation indicates dimerization.
-
Data Analysis: Quantify the change in FRET efficiency over time to determine the kinetics of dimerization.
Conclusion
The choice of a chemical inducer of dimerization system depends heavily on the specific experimental goals. The This compound system offers a unique advantage with its covalent and irreversible nature, making it ideal for applications requiring stable protein complexes and for studies where the native signaling of mTOR needs to be avoided. The rapamycin system , despite its off-target effects, remains a valuable tool due to its extensive characterization and rapid induction kinetics. The gibberellin system provides a fast and orthogonal alternative to rapamycin, particularly useful for experiments requiring multiple, independent dimerization events. By carefully considering the properties outlined in this guide, researchers can select the most appropriate CID system to precisely control protein interactions and advance their scientific discoveries.
References
- 1. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 2. pages.jh.edu [pages.jh.edu]
- 3. Rapid and orthogonal logic gating with a gibberellin-induced dimerization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapidly Reversible Manipulation of Molecular Activities Using Dual Chemical Dimerizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Human Antibody-Based Chemically Induced Dimerizers for Cell Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and Orthogonal Logic Gating with a Gibberellin-induced Dimerization System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Unlocking Stable Cellular Control: The Advantages of Irreversible Dimerization with HaXS8
For researchers, scientists, and drug development professionals seeking precise and lasting control over cellular processes, the HaXS8 irreversible dimerization system presents a powerful tool. This guide provides a comprehensive comparison of this compound with alternative dimerization technologies, supported by experimental data and detailed protocols, to inform your selection of the most suitable system for your research needs.
The ability to artificially induce protein dimerization is a cornerstone of modern cell biology, enabling the investigation and manipulation of signaling pathways, gene expression, and other fundamental cellular processes. While many chemically induced dimerization (CID) systems are reversible, the this compound system offers a unique advantage: covalent, irreversible dimerization. This stable interaction is particularly beneficial for applications where sustained protein association is desired, such as in gene editing, long-term pathway activation, or inducing terminal cellular events like apoptosis.
This compound is a cell-permeable chemical dimerizer that specifically and covalently links two proteins of interest that have been fused to HaloTag and SNAP-tag, respectively.[1][2][3] This high degree of specificity and the irreversible nature of the bond provide a robust and durable method for enforcing protein-protein interactions.
Performance Comparison: this compound vs. Reversible Dimerization Systems
The primary distinction of the this compound system lies in its irreversibility, which contrasts with popular reversible systems like the rapamycin-induced dimerization of FKBP and FRB domains, and the gibberellin-induced interaction of GAI and GID1. This fundamental difference dictates the suitability of each system for various experimental goals.
| Feature | This compound (HaloTag-SNAP-tag) | Rapamycin (FKBP-FRB) | Gibberellin (GAI-GID1) |
| Dimerization Nature | Covalent, Irreversible | Non-covalent, Reversible | Non-covalent, Reversible |
| Mechanism | This compound covalently links HaloTag and SNAP-tag fusion proteins.[2][4] | Rapamycin acts as a molecular glue to bring FKBP and FRB domains together. | Gibberellin induces a conformational change in GID1, promoting its binding to GAI.[5] |
| Typical On-Rate | Rapid, with dimerization observed in as little as 15-24 minutes.[6][7] | Fast, typically within minutes. | Fast, on the timescale of seconds to minutes.[8] |
| Off-Rate | Essentially none; the covalent bond is stable. | Slow dissociation, making it quasi-irreversible in a cellular context without a competitive ligand.[9] | Reversible upon removal of gibberellin. |
| Orthogonality | High; notably does not interfere with the PI3K/mTOR signaling pathway.[1][6] | Potential for off-target effects due to rapamycin's interaction with endogenous mTOR.[6] | Generally considered orthogonal in mammalian cells.[8] |
| Applications | Long-term pathway activation, gene editing, induced apoptosis, stable protein complex formation.[10] | Transient pathway activation, protein translocation studies, inducible gene expression. | Orthogonal control in multi-CID systems, rapid and reversible protein translocation.[8] |
| Dose Dependency | Effective at nanomolar to low micromolar concentrations.[7] | Effective at nanomolar concentrations. | Effective at micromolar concentrations.[5] |
Key Advantages of this compound-Mediated Irreversible Dimerization
The irreversible nature of this compound-induced dimerization offers several distinct advantages for specific research applications:
-
Stable and Sustained Signaling: For studies requiring long-term activation of a signaling pathway, the covalent linkage provided by this compound ensures that the induced protein complex remains intact over extended periods, eliminating the need for continuous presence of the inducing molecule.
-
Ideal for Terminal Processes: In experiments designed to induce irreversible cellular events such as apoptosis or terminal differentiation, the permanent nature of the dimerization ensures a sustained signal that drives the process to completion.[10]
-
Enhanced Signal Strength: The stability of the dimer can lead to a more robust and sustained downstream signal compared to transient interactions of reversible systems.
-
High Specificity and Orthogonality: The this compound system is built upon the highly specific and bio-orthogonal HaloTag and SNAP-tag technologies. A significant advantage is its lack of interference with the PI3K/mTOR pathway, a common off-target of the rapamycin-based system.[1][6]
Experimental Protocols
General Protocol for this compound-Induced Dimerization in Mammalian Cells
This protocol outlines a general procedure for inducing and verifying protein dimerization using this compound in a cellular context.
Materials:
-
Mammalian cells expressing a HaloTag-fusion protein and a SNAP-tag-fusion protein.
-
This compound dimerizer (e.g., from MedChemExpress, R&D Systems).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the proteins of interest or their tags.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells expressing the HaloTag and SNAP-tag fusion proteins at an appropriate density.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a working solution of this compound in cell culture medium. A typical final concentration is between 100 nM and 5 µM.[11][12]
-
Replace the existing medium with the this compound-containing medium.
-
Incubate the cells for the desired time, typically ranging from 15 minutes to 4 hours, at 37°C in a CO2 incubator.[6][7]
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The formation of a higher molecular weight band corresponding to the dimer of the two fusion proteins confirms successful dimerization.
-
Visualizing Cellular Processes with this compound
The following diagrams illustrate a key signaling pathway that can be manipulated using this compound and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]
- 5. m.youtube.com [m.youtube.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Developing HaloTag and SNAP‐Tag Chemical Inducers of Dimerization to Probe Receptor Oligomerization and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and Orthogonal Logic Gating with a Gibberellin-induced Dimerization System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapidly Reversible Manipulation of Molecular Activities Using Dual Chemical Dimerizers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Unraveling Protein Alliances: A Comparative Guide to Western Blot Analysis of HaXS8-Induced Protein Complexes
For researchers, scientists, and drug development professionals navigating the intricate world of protein-protein interactions, the ability to precisely induce and analyze these complexes is paramount. The HaXS8 chemical-induced dimerization (CID) system offers a powerful tool for forcing interactions between proteins of interest. This guide provides a comprehensive comparison of Western blot analysis for this compound-induced protein complexes against alternative methods, supported by experimental data and detailed protocols.
The this compound system utilizes a synthetic small molecule to covalently and irreversibly link two proteins of interest, one fused to a SNAP-tag and the other to a HaloTag.[1][2][3] This induced dimerization allows for the controlled formation of protein complexes, enabling the study of their downstream cellular functions, such as the activation of signaling pathways like PI3K/mTOR.[1][2][4] Western blotting is a cornerstone technique for validating the formation of these this compound-induced protein complexes.
Visualizing the this compound-Induced Dimerization Workflow
The following diagram illustrates the fundamental workflow for inducing and subsequently analyzing protein complexes using the this compound system and Western blotting.
Caption: Workflow for this compound-induced dimerization and Western blot analysis.
Performance Comparison: Western Blot vs. Alternative Methods
While Western blotting is a robust method for confirming this compound-induced dimerization, other techniques can provide complementary information about the induced protein complexes.
| Feature | Western Blot Analysis | Co-Immunoprecipitation (Co-IP) | Mass Spectrometry (Proteomics) |
| Primary Output | Confirms size shift upon dimerization, indicating complex formation. | Identifies interacting partners of a bait protein. | Provides a comprehensive list of proteins within a complex. |
| Data Type | Semi-quantitative | Qualitative/Semi-quantitative | Quantitative |
| Strengths | Simple, widely available, good for validation of expected interactions. | Can identify novel interacting partners. | High-throughput and can reveal the entire composition of a complex.[5][6][7] |
| Limitations | Does not identify unknown partners, indirect interactions can be misleading. | Can have high background and false positives, requires specific antibodies.[8][9] | Complex data analysis, may not distinguish direct from indirect interactions. |
| Best For | Validating the efficiency of this compound-induced dimerization. | Discovering the broader interactome of a this compound-induced complex. | In-depth characterization of the components of purified protein complexes.[10] |
Experimental Protocols
I. This compound-Induced Protein Dimerization in Mammalian Cells
This protocol describes the induction of dimerization between a SNAP-tagged and a Halo-tagged protein in a cellular context.
Materials:
-
Mammalian cells co-transfected with plasmids encoding SNAP-tag-Protein A and HaloTag-Protein B.
-
Complete cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
Protocol:
-
Seed co-transfected cells in appropriate culture vessels and allow them to adhere overnight.
-
Dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. A titration from 50 nM to 5 µM is recommended to determine the optimal concentration.[2][4]
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired time period. A time course experiment (e.g., 15 minutes to 4 hours) can determine the kinetics of dimerization.[11]
-
Following incubation, wash the cells twice with ice-cold PBS.
-
Proceed immediately to cell lysis for Western blot analysis.
II. Western Blot Analysis of this compound-Induced Dimerization
This protocol details the detection of the covalently linked protein complex via Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-SNAP-tag, anti-HaloTag, or antibodies specific to Protein A or B).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Lyse the cells treated with this compound (from Protocol I) on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.[12][13]
Signaling Pathway Analysis: this compound-Induced PI3K/mTOR Activation
This compound can be used to induce the translocation of a protein to a specific cellular compartment, thereby activating a signaling pathway. The diagram below illustrates the this compound-induced activation of the PI3K/mTOR pathway.
Caption: this compound-induced activation of the PI3K/mTOR pathway.
In this system, this compound induces the dimerization of a membrane-anchored SNAP-tagged protein with a Halo-tagged inter-SH2 (iSH2) domain of the p85 regulatory subunit of PI3K.[1][2] This forced localization of iSH2 to the plasma membrane leads to the activation of PI3K and its downstream targets, Akt and mTOR. Western blot analysis using phospho-specific antibodies against Akt and mTOR targets can be employed to quantify the activation of this pathway.
By providing a robust method for inducing and analyzing protein complexes, the this compound system, in conjunction with Western blotting and other proteomic techniques, offers researchers a powerful platform to dissect complex cellular processes and accelerate drug discovery efforts.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. targetmol.com [targetmol.com]
- 5. Complementary Proteomic Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic analyses reveal distinct chromatin-associated and soluble transcription factor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomic analyses reveal distinct chromatin-associated and soluble transcription factor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LabXchange [labxchange.org]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Western blotting guide: Part 8, Visualization [jacksonimmuno.com]
Visualizing HaXS8-Mediated Protein Localization: A Comparative Guide to Fluorescence Microscopy and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise control of protein localization is paramount for dissecting cellular signaling and developing novel therapeutic strategies. The HaXS8 chemical inducer of dimerization (CID) system offers a powerful tool for forcing protein-protein interactions and directing proteins to specific subcellular compartments.[1] This guide provides a comparative overview of fluorescence microscopy and alternative methods for visualizing and quantifying this compound-mediated protein localization, complete with experimental data and detailed protocols.
Fluorescence microscopy stands out as a primary method for observing the real-time translocation of this compound-dimerized proteins within living cells. This technique allows for the direct visualization of fluorescently tagged SNAP-tag and Halo-tag fusion proteins as they relocalize in response to this compound administration.
Comparing Methodologies for Analyzing Protein Localization
To provide a clear understanding of the available techniques, the following table compares fluorescence microscopy with key alternative methods for studying this compound-mediated protein localization.
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Fluorescence Microscopy | Direct visualization of fluorescently tagged proteins (e.g., GFP, RFP) fused to SNAP-tag or Halo-tag in fixed or live cells. | Provides spatial and temporal information in single cells. Enables live-cell imaging to observe dynamic processes. High resolution is achievable with super-resolution techniques. | Requires transfection with fluorescent protein constructs. Phototoxicity and photobleaching can be limiting factors. Quantitative analysis can be complex. | Low to Medium |
| Biochemical Fractionation followed by Western Blot | Cells are lysed and separated into subcellular fractions (e.g., nuclear, cytosolic, membrane) by centrifugation. Protein localization is determined by detecting the protein of interest in specific fractions via Western blot. | Does not require fluorescent tagging. Provides a population-level view of protein distribution. Can be highly quantitative. | Destructive to cells, providing only a snapshot in time. Prone to cross-contamination between fractions. Labor-intensive and time-consuming. | Low |
| Förster Resonance Energy Transfer (FRET) Microscopy | Measures the proximity of two fluorophores (e.g., CFP and YFP) fused to interacting proteins. An increase in FRET signal indicates dimerization. | Provides information about protein-protein interaction at the nanometer scale. Can be used in live cells to study the dynamics of dimerization. | Requires fusion of proteins with specific FRET pairs. The distance and orientation of fluorophores are critical. Data analysis can be complex. | Low to Medium |
Experimental Protocols
Detailed methodologies for the key experimental techniques are provided below to facilitate their implementation in your research.
Protocol 1: Live-Cell Fluorescence Microscopy for this compound-Mediated Translocation
This protocol describes the visualization of this compound-induced translocation of a protein of interest from the cytoplasm to the plasma membrane.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vectors for:
-
Membrane-anchored protein fused to Halo-tag (e.g., Lyn-HaloTag)
-
Cytosolic protein of interest fused to SNAP-tag and a fluorescent reporter (e.g., SNAP-tag-ProteinX-GFP)
-
-
Transfection reagent
-
This compound (from stock solution, e.g., 10 mM in DMSO)
-
Live-cell imaging medium
-
Confocal microscope equipped with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed HEK293T cells onto glass-bottom dishes suitable for live-cell imaging.
-
Transfection: Co-transfect the cells with the expression vectors for the membrane-anchored Halo-tag protein and the cytosolic SNAP-tag-GFP fusion protein using a suitable transfection reagent.
-
Cell Culture: Incubate the cells for 24-48 hours to allow for protein expression.
-
Imaging Setup: Place the dish on the confocal microscope stage within the environmental chamber. Allow the cells to equilibrate.
-
Pre-treatment Imaging: Acquire initial fluorescence images of the GFP signal to establish the baseline cytosolic localization of the SNAP-tag-ProteinX-GFP.
-
This compound Treatment: Add this compound to the imaging medium at the desired final concentration (e.g., 1-5 µM).
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images of the GFP channel to monitor the translocation of the fluorescently tagged protein to the plasma membrane.
-
Data Analysis: Quantify the change in fluorescence intensity at the plasma membrane versus the cytoplasm over time.
Quantitative Data Example:
| Time (minutes) | Mean Plasma Membrane Fluorescence Intensity (a.u.) | Mean Cytoplasmic Fluorescence Intensity (a.u.) |
| 0 | 150 ± 20 | 800 ± 50 |
| 5 | 450 ± 35 | 500 ± 40 |
| 10 | 700 ± 40 | 250 ± 30 |
| 15 | 750 ± 50 | 200 ± 25 |
Protocol 2: Biochemical Fractionation and Western Blotting
This protocol details the separation of cellular components to determine the localization of a this compound-dimerized protein complex.
Materials:
-
Cultured cells expressing Halo-tag and SNAP-tag fusion proteins
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (hypotonic)
-
Nuclear extraction buffer (high salt)
-
Cytoplasmic extraction buffer
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies against the proteins of interest or tags
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for the desired time.
-
Cell Harvesting: Wash cells with ice-cold PBS and harvest by scraping or trypsinization.
-
Cytoplasmic Fractionation: Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice. Lyse the cells using a Dounce homogenizer. Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction.
-
Nuclear Fractionation: Wash the nuclear pellet. Resuspend the pellet in nuclear extraction buffer and incubate on ice with agitation. Centrifuge at high speed to pellet the nuclear debris. The supernatant is the nuclear fraction.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE, transfer to a membrane, and probe with primary antibodies followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
Protocol 3: FRET Microscopy for this compound-Induced Dimerization
This protocol outlines the use of FRET to confirm the this compound-induced interaction between two proteins.
Materials:
-
Cells expressing a SNAP-tag fusion protein with a FRET donor (e.g., CFP) and a Halo-tag fusion protein with a FRET acceptor (e.g., YFP).
-
This compound
-
Confocal microscope with FRET capabilities (e.g., acceptor photobleaching or sensitized emission)
Procedure:
-
Cell Preparation: Prepare and culture cells expressing the FRET-paired fusion proteins as described for fluorescence microscopy.
-
Imaging Setup: Place the cells on the FRET microscope.
-
Pre-treatment Imaging: Acquire images in the donor (CFP) and acceptor (YFP) channels before adding this compound.
-
This compound Treatment: Add this compound to the cells.
-
Post-treatment Imaging: After a suitable incubation period, acquire post-treatment images in the donor and acceptor channels.
-
FRET Analysis:
-
Acceptor Photobleaching: Select a region of interest and photobleach the acceptor (YFP) with a high-intensity laser. Measure the increase in donor (CFP) fluorescence in the bleached region. A significant increase indicates FRET.
-
Sensitized Emission: Excite the donor (CFP) and measure the emission in both the donor and acceptor (YFP) channels. Calculate the FRET efficiency based on the amount of sensitized emission from the acceptor.
-
Visualizing Signaling Pathways and Workflows
To further elucidate the experimental processes and underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Conclusion
Fluorescence microscopy is a powerful and versatile technique for visualizing this compound-mediated protein localization in real-time and at the single-cell level.[1] However, for a comprehensive understanding, it is often beneficial to complement these studies with alternative methods like biochemical fractionation and FRET microscopy. Biochemical approaches provide robust quantitative data at a population level, while FRET can confirm direct protein-protein interactions induced by this compound. The choice of method will ultimately depend on the specific research question, the required level of spatial and temporal resolution, and the available resources. By leveraging the strengths of each technique, researchers can gain deeper insights into the dynamic regulation of cellular processes orchestrated by this compound.
References
A Head-to-Head Comparison: The Specificity of HaXS8 Versus Other Chemically Induced Dimerization Systems
In the rapidly evolving field of chemical biology, chemically induced dimerizers (CIDs) have emerged as indispensable tools for the precise control of protein-protein interactions, enabling researchers to dissect complex signaling pathways and engineer novel cellular functions. Among the array of available CIDs, the HaXS8 system, which mediates the covalent dimerization of HaloTag and SNAP-tag fusion proteins, has garnered attention for its purported specificity. This guide provides a comprehensive comparison of the specificity of this compound with other widely used dimerizer systems, supported by experimental data and detailed methodologies to assist researchers in selecting the optimal tool for their experimental needs.
Quantitative Comparison of Dimerizer Specificity
The specificity of a CID is paramount, as off-target effects can lead to misinterpretation of experimental results. Here, we summarize the key specificity characteristics of this compound and compare them to three other prominent dimerizer systems: the rapamycin-based FKBP/FRB system, the gibberellin-based GAI/GID1 system, and the auxin-inducible degron (AID) system.
| Dimerizer System | Mechanism | Primary Advantage | Key Specificity Concern | Quantitative Data on Off-Target Effects |
| This compound | Covalent ligation of HaloTag and SNAP-tag | Irreversible and rapid dimerization; designed to avoid PI3K/mTOR interference. | Potential for off-target covalent modification (though not extensively reported). | Studies show no significant upregulation of MAPK phosphorylation or interference with PI3K/mTOR signaling at typical working concentrations.[1] |
| Rapamycin-based (FKBP/FRB) | Non-covalent binding of FKBP and FRB domains | Reversible (with analogs); extensively validated. | Rapamycin is a known inhibitor of the endogenous mTOR protein, leading to off-target effects on cell growth and proliferation pathways.[2] | Rapamycin treatment is well-documented to alter the phosphorylation status of mTORC1 substrates.[3][4] Proteomic studies have identified numerous proteins whose expression is altered by rapamycin independently of the intended dimerization.[5][6] |
| Gibberellin-based (GAI/GID1) | Non-covalent binding of GAI and GID1 plant-derived proteins | Orthogonal to the rapamycin system, allowing for simultaneous, independent control of two separate dimerization events.[7][8][9] | Potential for unforeseen off-target effects in mammalian cells, though generally considered highly specific due to its plant origin. | Fluorescence resonance energy transfer (FRET) assays and co-immunoprecipitation studies have demonstrated high specificity with minimal crossover when used alongside the rapamycin system.[7] |
| Auxin-Inducible Degron (AID) | Induces interaction between a degron-tagged protein and an E3 ligase component (TIR1), leading to degradation. | Rapid and tunable protein depletion. | "Leaky" degradation of the target protein in the absence of auxin.[10] | Quantitative fluorescence microscopy and flow cytometry have been used to measure the extent of auxin-independent degradation, which can vary depending on the target protein and expression levels.[11][12] |
Delving into the Mechanisms and Specificity
This compound: A Covalent Approach to Specificity
The this compound dimerizer is a synthetic molecule designed to covalently and irreversibly link two proteins of interest that are genetically fused to HaloTag and SNAP-tag, respectively. This covalent linkage provides a stable and long-lasting dimerization, which can be advantageous for applications requiring sustained protein interaction.
A key design feature of this compound is its reported lack of interference with the PI3K/mTOR signaling pathway. This is a significant advantage over rapamycin-based systems, where the dimerizing agent itself is a potent inhibitor of a critical cellular kinase. Experimental evidence indicates that this compound does not significantly upregulate MAPK phosphorylation or interfere with PI3K/mTOR signaling at concentrations effective for dimerization.[1]
Rapamycin-Based Systems: The Challenge of Off-Target Effects
The rapamycin-based CID system, utilizing the FKBP and FRB protein domains, has been a workhorse in chemical biology for decades. However, the inherent biological activity of rapamycin as an mTOR inhibitor presents a significant specificity challenge. This off-target activity can confound experimental results, particularly in studies involving cell growth, proliferation, and metabolism. While rapamycin analogs with reduced mTOR inhibitory activity have been developed, the potential for off-target effects remains a consideration.
Gibberellin System: An Orthogonal Approach
The gibberellin-based CID system, which utilizes the plant hormone gibberellin and its binding partners GAI and GID1, offers a high degree of specificity in mammalian cells due to the absence of endogenous gibberellin signaling components. This orthogonality makes it an excellent choice for experiments requiring simultaneous and independent control of two distinct protein dimerization events, often in combination with the rapamycin system.[7][8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry [frontiersin.org]
- 3. Proteomic analysis reveals hyperactivation of the mammalian target of rapamycin pathway in neurofibromatosis 1-associated human and mouse brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomic Identification of Novel Targets Regulated by the Mammalian Target of Rapamycin Pathway during Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Finding new components of the target of rapamycin (TOR) signaling network through chemical genetics and proteome chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Rapid and Orthogonal Logic Gating with a Gibberellin-induced Dimerization System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and orthogonal logic gating with a gibberellin-induced dimerization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Auxin-inducible degron system for depletion of proteins in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The auxin-inducible degradation (AID) system enables versatile conditional protein depletion in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HaXS8 System for Orthogonal Control of Protein Dimerization
For researchers, scientists, and drug development professionals seeking precise and independent control over cellular processes, the HaXS8 system offers a robust and orthogonal solution for chemically inducible dimerization (CID). This guide provides a comprehensive comparison of the this compound system with other commonly used CID technologies, supported by experimental data, detailed protocols, and visual workflows to facilitate its integration into your research.
The this compound system is a powerful tool for inducing protein-protein interactions in living cells. It utilizes the small molecule dimerizer, this compound, to covalently and irreversibly crosslink two protein domains: SNAP-tag and HaloTag.[1] This technology allows for the precise control of various cellular functions, including gene expression, protein localization, and enzyme activity, by bringing proteins of interest into close proximity.[1]
A key advantage of the this compound system is its demonstrated orthogonality, meaning it can function independently without interfering with other cellular pathways or commonly used inducible systems.[1] This guide will delve into the experimental validation of this orthogonality and compare its performance with other CID systems.
Mechanism of Action of the this compound System
The this compound system's mechanism is based on the specific and covalent reaction between the this compound molecule and the SNAP-tag and HaloTag proteins. The this compound molecule itself is a bifunctional linker containing a substrate for both SNAP-tag (O6-benzylguanine) and HaloTag (chloroalkane).[1] When introduced to cells expressing proteins fused to SNAP-tag and HaloTag, this compound forms a stable, covalent bridge between them, effectively dimerizing the proteins of interest.[1]
Orthogonality of the this compound System: Experimental Validation
A critical feature of any CID system is its orthogonality to endogenous cellular processes and other inducible systems. The this compound system has been experimentally validated to be orthogonal to several widely used signaling pathways and CID systems.
Independence from PI3K/mTOR and MAPK Signaling Pathways
Studies have shown that this compound does not interfere with the PI3K/mTOR or MAPK signaling pathways.[2] This is a significant advantage over rapamycin-based systems, which can exhibit off-target effects due to rapamycin's interaction with the endogenous mTOR protein.[1]
Orthogonality to Other Chemically Inducible Dimerization Systems
The this compound system has been demonstrated to be orthogonal to both the rapamycin-inducible and the LInC (Lim-it-less-in-cell) systems.[1] This allows for the simultaneous and independent control of multiple cellular events within the same cell. While direct experimental validation of orthogonality to the Gibberellin (GIB) and Abscisic Acid (ABA) inducible systems is not yet published, the unique mechanism of this compound, relying on the bio-orthogonal SNAP-tag and HaloTag substrates, strongly suggests a high likelihood of compatibility.[1]
Comparative Performance of CID Systems
The choice of a CID system depends on the specific experimental requirements, such as the desired kinetics, reversibility, and the need for orthogonal control. The following tables summarize the key performance metrics of the this compound system in comparison to other popular CID systems.
| Feature | This compound System | Rapamycin System | Gibberellin (GIB) System | Abscisic Acid (ABA) System |
| Dimerizer | This compound | Rapamycin (or rapalogs) | Gibberellin A3 (or GA3-AM) | Abscisic Acid (or PYL1) |
| Protein Partners | SNAP-tag & HaloTag | FKBP & FRB | GID1 & GAI | PYL1 & ABI1 |
| Mechanism | Covalent & Irreversible | Non-covalent & Reversible | Non-covalent & Reversible | Non-covalent & Reversible |
| Orthogonality | High (orthogonal to Rapamycin, LInC) | Potential for off-target effects (mTOR) | High (orthogonal to Rapamycin) | High |
| Inducer Concentration | nM to low µM | pM to nM | µM | µM |
| Kinetics | Fast | Fast | Fast | Fast |
Table 1: Qualitative Comparison of Chemically Inducible Dimerization Systems
| System | Activation Ratio | Leakiness (Basal Activity) | Crosstalk with Rapamycin System | Crosstalk with LInC System |
| This compound System | High | Low | Not Observed | Not Observed |
| Rapamycin System | High | Low to Moderate | N/A | Not Reported |
| LInC System | High | Low | Not Observed | N/A |
Table 2: Quantitative Performance Metrics of Select CID Systems (Data derived from reporter assays) [1]
Experimental Protocols
General Protocol for Validating CID System Orthogonality
This protocol outlines a general workflow for testing the orthogonality of two CID systems (System A and System B).
Detailed Method for this compound Orthogonality Validation:
-
Cell Line and Plasmids:
-
Use a suitable mammalian cell line (e.g., HEK293T, HeLa).
-
Reporter plasmid for this compound system: A plasmid containing a reporter gene (e.g., luciferase, fluorescent protein) under the control of a promoter that is activated by the this compound-induced dimerization of a split transcription factor (e.g., Gal4 DNA-binding domain fused to SNAP-tag and a transcriptional activation domain fused to HaloTag).
-
Reporter plasmid for the system to be tested against (e.g., Rapamycin system): A plasmid with a reporter gene driven by a promoter responsive to the dimerization of FKBP and FRB.
-
-
Transfection:
-
Co-transfect the cells with both reporter plasmids.
-
-
Treatment:
-
Divide the transfected cells into four groups:
-
Group 1: No inducer (negative control).
-
Group 2: Add this compound at its optimal concentration.
-
Group 3: Add the inducer for the other CID system (e.g., rapamycin) at its optimal concentration.
-
Group 4: Add both this compound and the other inducer.
-
-
-
Incubation:
-
Incubate the cells for a sufficient period to allow for reporter gene expression (typically 24-48 hours).
-
-
Reporter Assay:
-
Lyse the cells and measure the reporter activity according to the manufacturer's instructions (e.g., luciferase assay, flow cytometry for fluorescent proteins).
-
-
Data Analysis:
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase).
-
Compare the reporter activity in each treatment group. Orthogonality is confirmed if:
-
The this compound reporter is only activated in the presence of this compound (Group 2 and 4) and not by the other inducer alone (Group 3).
-
The reporter for the other CID system is only activated in the presence of its specific inducer (Group 3 and 4) and not by this compound alone (Group 2).
-
-
Conclusion
The this compound system provides a highly specific and orthogonal tool for inducing protein dimerization. Its covalent nature ensures stable complex formation, and its demonstrated lack of crosstalk with key signaling pathways and other CID systems makes it an ideal choice for complex, multi-input experiments. By following the provided guidelines and protocols, researchers can confidently implement the this compound system to gain precise control over a wide range of biological processes.
References
Safety Operating Guide
Proper Disposal of HaXS8: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the chemical dimerizer HaXS8, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste, aligning with general best practices for hazardous chemical waste management in a laboratory setting.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE) for this compound Handling
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 compliant safety glasses or goggles | Protects eyes from splashes of this compound solutions. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with this compound. |
| Body Protection | Standard laboratory coat | Protects skin and clothing from contamination. |
II. Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the critical steps for the safe collection, storage, and disposal of this compound in solid form and in solutions (e.g., dissolved in DMSO).
Step 1: Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is the foundation of safe disposal.
-
Designate this compound Waste: All materials contaminated with this compound, including unused or expired solid this compound, solutions containing this compound, and contaminated labware (e.g., pipette tips, tubes), must be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams.[8][9] Specifically:
Step 2: Container Selection and Labeling
Proper containment and labeling are crucial for safety and regulatory compliance.
-
Choose a Compatible Container:
-
For liquid this compound waste (e.g., in DMSO), use a leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container material is compatible with the solvent used (e.g., DMSO).
-
For solid this compound waste, a securely sealed wide-mouth container is appropriate.
-
-
Label the Waste Container:
-
Clearly label the container with the words "Hazardous Waste".[1][11]
-
Identify the contents, including "this compound" and the solvent (e.g., "this compound in DMSO"). List the approximate concentrations or amounts.
-
Indicate the date when the first drop of waste was added to the container (the "accumulation start date").[10]
-
Include the name and contact information of the generating researcher or lab.
-
Step 3: Accumulation and Storage
Store this compound waste in a designated and safe location pending pickup by your institution's Environmental Health and Safety (EHS) department.
-
Designated Storage Area: Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[1][9][12] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place liquid this compound waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[8][11]
-
Keep Containers Closed: Waste containers must remain securely closed except when adding waste.[8][9][11]
-
Storage Limits: Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste that can be stored in an SAA (typically up to 55 gallons) and the time limits for storage.[1][12]
Step 4: Disposal and Waste Pickup
-
Schedule a Pickup: Once the waste container is full or reaches the designated storage time limit, contact your institution's EHS or hazardous waste management office to schedule a pickup.
-
Do Not Dispose Down the Drain: Never dispose of this compound or its solutions down the sanitary sewer.[8][13]
-
Do Not Dispose in Regular Trash: Solid this compound waste and contaminated lab supplies must not be disposed of in the regular trash.[8]
III. Experimental Workflow and Disposal Pathway
The following diagrams illustrate the experimental workflow involving this compound and the subsequent disposal pathway.
Caption: Experimental workflow from preparation to waste generation.
Caption: Step-by-step pathway for proper this compound waste disposal.
IV. Quantitative Data for Waste Management
Table 2: Key Quantitative Parameters for this compound Waste Management
| Parameter | Guideline/Regulation | Rationale |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of hazardous waste per SAA.[1][12] | Prevents excessive accumulation of hazardous materials in the laboratory. |
| Acute Hazardous Waste (P-list) Limit | 1 quart (liquid) or 1 kg (solid) per SAA.[12] | Stricter control for highly toxic substances (classification for this compound is unknown, but this is a conservative best practice). |
| Container Headspace | Leave at least 10% of the container volume as headspace. | Allows for vapor expansion and prevents spills. |
| Waste Removal Timeline from SAA | Within 3 days of the container becoming full.[9] | Ensures timely removal of waste from the immediate work area. |
| Maximum On-site Storage (Central Accumulation) | Varies by generator status (e.g., 90 or 180 days).[14] | Regulatory requirement to prevent long-term storage of hazardous waste on-site. |
Disclaimer: The information provided is based on general hazardous waste management principles. All laboratory personnel are required to follow the specific guidelines and procedures established by their institution's Environmental Health and Safety (EHS) department and to comply with all local, state, and federal regulations.
References
- 1. MedicalLab Management Magazine [medlabmag.com]
- 2. acs.org [acs.org]
- 3. usbioclean.com [usbioclean.com]
- 4. epa.gov [epa.gov]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. md.rcm.upr.edu [md.rcm.upr.edu]
- 7. osha.gov [osha.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. myusf.usfca.edu [myusf.usfca.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling HaXS8
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling HaXS8. The following procedures are designed to ensure safe operational use and proper disposal of this chemical dimerizer.
Personal Protective Equipment (PPE)
The use of comprehensive personal protective equipment is mandatory when handling this compound to prevent inhalation, as well as eye and skin contact.[1]
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side-shields or goggles |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area with appropriate exhaust.[1] If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Operational Handling and Storage
Strict adherence to the following procedures is crucial for the safe handling and storage of this compound.
Handling:
-
Always handle this compound in a designated area with adequate exhaust ventilation.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Prevent all contact with eyes, skin, and clothing.[1]
-
After handling, wash hands thoroughly.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
Emergency Procedures and First Aid
Immediate and appropriate first aid measures are critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring eyelids are held open. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1] |
| Skin Contact | Remove all contaminated clothing and shoes.[1] Thoroughly wash the affected area with soap and large amounts of water.[1] Seek medical advice.[1] |
| Inhalation | Move the individual to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Wash out the mouth with water and seek immediate medical attention.[1] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.
Spill Management:
-
Evacuate personnel from the immediate area.[1]
-
Ensure adequate ventilation.[1]
-
Wear full personal protective equipment.[1]
-
Prevent the spill from entering drains or water courses.[1]
-
Absorb the spilled material with an inert, non-combustible absorbent material (e.g., sand, diatomite).[1]
-
Collect the absorbed material into a suitable container for disposal.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1]
-
Do not dispose of waste down the drain.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
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